Product packaging for Tungsten oxide(Cat. No.:CAS No. 12036-84-9)

Tungsten oxide

Cat. No.: B085528
CAS No.: 12036-84-9
M. Wt: 231.8 g/mol
InChI Key: UVXUOGLNBHCDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tungsten oxide (WO3) is a highly versatile n-type semiconductor material that has attracted significant research interest due to its exceptional functional properties, including its suitable band gap, high electron transport capabilities, and excellent electrochemical stability . Its research value is particularly prominent in several cutting-edge fields. In electrochromic devices , such as smart windows for energy-efficient buildings, this compound demonstrates outstanding performance with high optical modulation, a fast switching time, and a high coloration coefficient, allowing for dynamic control of light and heat transmittance . For electrochemical energy storage , it serves as a promising electrode material for supercapacitors and lithium-ion batteries, offering a high theoretical specific capacity (693 mA h g⁻¹ for LIBs) due to its rich redox chemistry and the ability to host various small ions (e.g., H⁺, Li⁺) in its crystal structure . Furthermore, its utility in catalysis and sensing is extensive. This compound-based electrocatalysts are being actively developed for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in water splitting, a key technology for green hydrogen production . The catalytic activity can be finely tuned through strategies such as morphological control, creation of oxygen vacancies, and elemental doping . The material is also a key component in chemical sensor applications . The mechanism of action for these applications often revolves around the insertion and extraction of ions into the material's ReO₃-type crystal structure, which can consist of corner-sharing WO₆ octahedra forming monoclinic, hexagonal, or cubic phases . The presence of oxygen vacancies in non-stoichiometric WO₃₋ₓ compounds enhances electrical conductivity and introduces strong localized surface plasmon resonance (LSPR), making them excellent for near-infrared (NIR) absorption and photothermal applications . This product is provided as a high-purity (99.99%) powder and is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O3W-6 B085528 Tungsten oxide CAS No. 12036-84-9

Properties

CAS No.

12036-84-9

Molecular Formula

O3W-6

Molecular Weight

231.8 g/mol

IUPAC Name

oxygen(2-);tungsten

InChI

InChI=1S/3O.W/q3*-2;

InChI Key

UVXUOGLNBHCDPN-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[W]

Canonical SMILES

[O-2].[O-2].[O-2].[W]

Other CAS No.

12608-26-3
39318-18-8

physical_description

DryPowde

Origin of Product

United States

Synthesis Methodologies for Tungsten Oxide Materials

Hydrothermal and Solvothermal Synthesis of Tungsten Oxide Architectures

Hydrothermal and solvothermal methods are widely employed for the synthesis of this compound nanostructures due to their simplicity, cost-effectiveness, and ability to produce crystalline materials at relatively low temperatures. mdpi.comunirioja.es These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, known as an autoclave, under controlled temperature and pressure.

Controlled Growth of One-Dimensional this compound Nanostructures

One-dimensional (1D) this compound nanostructures, such as nanowires and nanorods, have garnered significant attention owing to their unique electronic and optical properties. mdpi.com The controlled growth of these 1D structures is often achieved by manipulating reaction parameters such as precursor type, solvent, temperature, reaction time, and the use of structure-directing agents.

A common precursor for the synthesis of 1D this compound is tungsten hexachloride (WCl₆). researchgate.netpsu.edu For instance, monoclinic W₁₈O₄₉ nanorods can be synthesized via a solvothermal treatment of WCl₆ in ethanol (B145695) at 200°C for 10 hours. researchgate.net The concentration of the precursor can also influence the morphology; a lower concentration of WCl₆ has been shown to promote the growth of nanowires from nanorods. psu.edu The reaction time is another critical factor. In a WCl₆/ethanol system, increasing the reaction time from 10 to 24 hours can lead to a transformation from nanowire aggregates to nanorods with diameters of 55-65 nm. unirioja.es

The choice of solvent and the addition of other chemicals play a pivotal role. The use of acetic acid as an additive in a WCl₆/ethanol system can result in the formation of WO₂.₇₂ nanowire arrays after 24 hours of reaction. unirioja.es Structure-directing agents are also utilized to guide the growth of specific crystalline phases and morphologies. For example, using cobalt ammonium (B1175870) sulfate (B86663) as a structure-directing agent in a hydrothermal reaction with sodium tungstate (B81510) (Na₂WO₄·2H₂O) can produce hexagonal this compound (h-WO₃) nanowires at higher concentrations (0.2 M) and cubic this compound (c-WO₃) nanorods at lower concentrations (0.01 M). ucl.ac.ukrsc.org

PrecursorSolvent/AdditiveMethodTemperature (°C)Time (h)Resulting 1D Nanostructure
Tungsten Hexachloride (WCl₆)EthanolSolvothermal20010Monoclinic W₁₈O₄₉ nanorods
Tungsten Hexachloride (WCl₆)EthanolSolvothermal20024Nanorods (55-65 nm diameter)
Tungsten Hexachloride (WCl₆)Ethanol/Acetic AcidSolvothermal20024WO₂.₇₂ nanowire arrays
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)Water/Cobalt Ammonium Sulfate (0.2 M)Hydrothermal--Hexagonal WO₃ nanowires
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)Water/Cobalt Ammonium Sulfate (0.01 M)Hydrothermal--Cubic WO₃ nanorods

Fabrication of Two-Dimensional this compound Nanosheets

Two-dimensional (2D) this compound nanosheets are of interest due to their high surface area and exposed crystal facets, which are advantageous for applications like catalysis and sensing. rsc.org Similar to 1D nanostructures, the synthesis of 2D nanosheets via hydrothermal and solvothermal routes relies on the careful control of reaction conditions.

The solvent composition is a key determinant in the formation of 2D structures. By simply changing the solvent in a solvothermal process using WCl₆ as the precursor, different morphologies can be obtained. While ethanol leads to 1D nanorods, using water as the solvent can produce monoclinic WO₃ nanosheets. researchgate.netpsu.edu A mixture of ethanol and water can result in hexagonal WO₃ platelets. psu.edu

The use of surfactants and chelating agents can also direct the formation of nanosheets. For example, tungsten trioxide (WO₃) nanosheets can be synthesized via a hydrothermal method using sodium tungstate dihydrate, glycerol, and oleic acid. frontiersin.org In this process, the pH is adjusted to 1.25 with hydrochloric acid, and the reaction is carried out at 120°C for 12 hours. frontiersin.org Another approach involves a low-temperature solvothermal treatment of WCl₆ in ethanol on a wood surface, leading to the deposition of WO₃ nanosheets at temperatures between 90 and 120°C. ncsu.edu Microwave-assisted hydrothermal methods, using auxiliary agents like oxalic acid, citric acid, or tartaric acid, have also been employed to rapidly prepare homogeneous this compound nanosheets. scilit.com

PrecursorSolvent/AdditiveMethodTemperature (°C)Time (h)Resulting 2D Nanostructure
Tungsten Hexachloride (WCl₆)WaterSolvothermal20010Monoclinic WO₃ nanosheets
Tungsten Hexachloride (WCl₆)Ethanol/WaterSolvothermal20010Hexagonal WO₃ platelets
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)Water/Glycerol/Oleic AcidHydrothermal12012WO₃ nanosheets
Tungsten Hexachloride (WCl₆)EthanolSolvothermal90-1204WO₃ nanosheets on wood
-Oxalic Acid/Citric Acid/Tartaric AcidMicrowave-assisted Hydrothermal--Homogeneous WO₃ nanosheets

Development of Three-Dimensional Hierarchical this compound Structures

Three-dimensional (3D) hierarchical structures, which are assemblies of 1D or 2D nanostructures, offer complex architectures with high surface areas and porosity. These intricate structures are synthesized by controlling the self-assembly process during hydrothermal or solvothermal reactions.

The morphology of these hierarchical structures can be tuned by adjusting the reaction chemistry. For instance, novel rose-like WO₃ hierarchical architectures, assembled from numerous nanosheets, have been synthesized via a facile hydrothermal method where oxalic acid played a significant role in governing the morphology. mdpi.com Similarly, hierarchical self-assembled hollow spheres of this compound nanosheets have been created using a template-free hydrothermal method, with the amount of oxalic acid acting as a chelating agent determining the morphology evolution. nih.gov

The addition of biomolecules or inorganic salts can also direct the formation of complex 3D structures. γ-WO₃ hierarchical nanostructures have been synthesized using a biomolecule-assisted hydrothermal approach with glycine (B1666218) and hydrochloric acid. acs.org Furthermore, the introduction of silver (Ag) into a hydrothermal growth solution of peroxopolytungstic acid has been shown to control the evolution of 3D hierarchical WO₃ structures, with the crystal phase changing from orthorhombic WO₃·0.33H₂O to hexagonal WO₃ as the Ag content increases. cdmf.org.brrsc.org A crystal-seed-assisted hydrothermal process has also been developed to synthesize hierarchically assembled this compound nano/microstructures with multiple morphologies, such as double-layer nano/microbundles and nanorod-spheres. acs.org

Precursor SystemAdditive/ModifierMethodResulting 3D Hierarchical Structure
Sodium Tungstate DihydrateOxalic AcidHydrothermalRose-like WO₃ architectures from nanosheets
-Oxalic AcidHydrothermalHierarchical hollow spheres from nanosheets
Sodium Tungstate Dihydrate, GlycineHydrochloric AcidHydrothermalγ-WO₃ hierarchical nanostructures
Peroxopolytungstic AcidSilver NitrateHydrothermal3D hierarchical WO₃-Ag structures
Tungsten and Hydrogen Peroxide (for seeds)Sodium ChlorideCrystal-seed-assisted HydrothermalDouble-layer nano/microbundles, nanorod-spheres

Vapor Phase Deposition Techniques for this compound Thin Films

Vapor phase deposition (VPD) techniques are essential for fabricating high-quality thin films of this compound, which are crucial for electronic and electrochromic devices. These methods involve the deposition of a vaporized substance onto a substrate. VPD is broadly divided into Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD).

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Crystalline and amorphous thin films of tungsten(VI) oxide can be prepared by CVD using a variety of volatile precursors at temperatures below 500°C. umich.eduumich.edu

A range of precursors has been utilized for the CVD of this compound. These include tungsten hexacarbonyl (W(CO)₆), tungsten hexafluoride (WF₆), and tungsten ethoxides. umich.edu The thermal decomposition of W(CO)₆ above 400°C in the absence of oxygen produces tungsten metal contaminated with carbon and oxygen. umich.edu However, in the presence of oxygen, "black tungsten" films are deposited. umich.edu Thin amorphous and polycrystalline this compound films have also been prepared from W(CO)₆ at atmospheric pressure. epjap.org

Aerosol-assisted chemical vapor deposition (AACVD) is a variation of CVD that allows the use of precursors with low volatility. ucl.ac.uk In this technique, a solution of the precursor is aerosolized and then transported to the heated substrate. Polyoxometalates have been used as precursors in AACVD to deposit both fully oxidized yellow WO₃ films and partially reduced blue this compound films. ucl.ac.uk Oxo tungsten(VI) fluoroalkoxide single-source precursors have also been employed in AACVD to grow substoichiometric amorphous this compound thin films at low temperatures (100–250°C) and the crystalline W₁₈O₄₉ phase at temperatures above 300°C. acs.org

PrecursorDeposition MethodDeposition Temperature (°C)Resulting Film Characteristics
Tungsten Hexacarbonyl (W(CO)₆)CVD> 400 (in O₂)"Black tungsten" films
Tungsten Hexacarbonyl (W(CO)₆)Atmospheric Pressure CVD-Amorphous and polycrystalline WO₃ films
PolyoxometalatesAACVD-Yellow (WO₃) or blue (partially reduced) films
Oxo Tungsten(VI) FluoroalkoxidesAACVD100-250Substoichiometric amorphous WOₓ films
Oxo Tungsten(VI) FluoroalkoxidesAACVD> 300Crystalline W₁₈O₄₉ films

Physical Vapor Deposition (PVD) of this compound

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is vaporized from a solid source in a high vacuum environment and then condenses on a substrate. uakron.edu Common PVD processes for depositing this compound films include thermal evaporation and sputter deposition.

Thermal Evaporation involves heating a source material (in this case, this compound powder) in a vacuum chamber until it vaporizes. researchgate.net The vapor then travels to the substrate and condenses to form a thin film. The deposition temperature can influence the crystal size and morphology of the resulting film. For instance, this compound thin films with a hexagonal crystal structure have been grown by thermal evaporation on silicon substrates heated to 350 and 600°C. researchgate.net

Sputter Deposition is a PVD method where atoms are ejected from a solid target material by bombardment with energetic particles, typically ions of an inert gas like argon. wikipedia.org The ejected atoms then deposit onto a substrate. Reactive sputtering can be used to deposit this compound films by introducing a reactive gas, such as oxygen, into the sputtering chamber along with the inert gas. wikipedia.org This allows for the formation of the oxide on the substrate. The glancing angle deposition (GLAD) technique can be integrated with sputtering to create nanostructured thin films with controlled porosity and shape. aip.org

Deposition TechniqueSource Material/TargetKey Process FeatureResulting Film/Structure
Thermal EvaporationThis compound PowderSubstrate heating (350-600°C)Hexagonal WO₃ thin films
Sputter DepositionTungsten TargetArgon ion bombardmentTungsten film (can be oxidized)
Reactive Sputter DepositionTungsten TargetArgon ion bombardment with Oxygen gasThis compound film
Sputter Deposition with GLADTungsten TargetAngled substrate during depositionNanostructured WO₃ films

Sputtering Techniques for this compound Film Fabrication

Sputtering is a physical vapor deposition (PVD) technique widely used for producing high-quality this compound thin films. tungsten-film.com The process involves the bombardment of a tungsten or this compound target with energetic ions, typically from an inert gas plasma like argon, causing atoms or molecules to be ejected and deposited onto a substrate. tungsten-film.com This method is valued for its ability to produce dense, adherent films with high purity and good bonding to the substrate. tungsten-film.com

Several variations of sputtering are employed for this compound fabrication, including direct-current (DC) sputtering, radio-frequency (RF) sputtering, and magnetron sputtering. tungsten-film.com Magnetron sputtering, in particular, is a popular choice due to its high deposition rates and the ability to operate at lower pressures. tungsten-film.com Reactive sputtering is a common approach where a metallic tungsten target is sputtered in a reactive atmosphere containing oxygen. aip.orgciemat.es This allows for precise control over the stoichiometry of the resulting this compound film by adjusting the oxygen partial pressure. ciemat.es

The properties of the sputtered films are highly dependent on the deposition parameters. These include the sputtering power, the total pressure of the sputtering gas, the ratio of argon to oxygen gas flow, and the substrate temperature. aip.orgdiva-portal.org While sputtering can produce high-performance films, challenges include the complexity of process control, potential for uneven film thickness, and the relatively high cost of the equipment. tungsten-film.com

Table 1: Comparison of Sputtering Techniques for this compound Films

Sputtering Technique Target Material Reactive Gas Key Advantages Key Disadvantages
DC Magnetron Sputtering Tungsten Oxygen, Argon High deposition rate, cost-effective for metal targets. ciemat.es Can be prone to target poisoning.
RF Magnetron Sputtering This compound (ceramic) or Tungsten Argon (for ceramic), Oxygen/Argon (for metal) Can sputter insulating targets, good film quality. tungsten-film.comaip.org Lower deposition rates compared to DC.
High Power Impulse Magnetron Sputtering (HiPIMS) Tungsten Oxygen, Argon Produces dense films with high ion energies, less hysteresis. aip.org More complex power supply required.
Reactive Sputtering Tungsten Oxygen, Argon Excellent control over film stoichiometry. aip.orgciemat.es Process window can be narrow.

Sol-Gel and Solution-Based Synthesis Approaches for this compound

The sol-gel method is a versatile and cost-effective wet-chemical technique for synthesizing this compound materials, particularly nanoparticles and thin films. theiet.orgsamipubco.com The process generally involves the hydrolysis and condensation of tungsten precursors in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). samipubco.com This sol then evolves into a "gel," an interconnected network of particles. Subsequent drying and thermal treatment (calcination) convert the gel into crystalline this compound. theiet.orgsamipubco.com

A variety of tungsten precursors can be used, with common examples including tungsten hexachloride (WCl₆), sodium tungstate (Na₂WO₄), and tungsten oxychloride (WOCl₄). samipubco.comrsc.org The choice of precursor, solvent, pH, and calcination temperature all play crucial roles in determining the final properties of the this compound, such as particle size, porosity, and crystal structure. theiet.orgmdpi.com For instance, using gelatin as a stabilizing agent in a sol-gel process with sodium tungstate has been shown to produce hexagonal this compound nanosheets. theiet.org Another approach involves the reaction of tungsten oxychloride with alcohols to form molecular precursors that can be deposited as thin films. rsc.org

Solution-based methods, a broader category that includes sol-gel, encompass techniques like solution combustion synthesis (SCS). SCS is a rapid process where a solution containing a tungsten precursor and an organic fuel (e.g., glycine, citric acid) is heated, leading to a self-sustaining combustion reaction that produces this compound nanoparticles. researchgate.net This method is advantageous for its speed and the production of fine, often porous, nanostructures. researchgate.net

Table 2: Overview of Sol-Gel and Solution-Based Synthesis Parameters for this compound

Synthesis Method Typical Precursor Key Process Steps Resulting Material Form
Sol-Gel Sodium Tungstate (Na₂WO₄) theiet.orgmdpi.com Hydrolysis, condensation, gelation, calcination. samipubco.com Nanoparticles, thin films. theiet.orgsamipubco.com
Sol-Gel Tungsten Hexachloride (WCl₆) samipubco.com Hydrolysis, condensation, gelation, calcination. samipubco.com Nanoparticles, thin films. samipubco.com
Sol-Gel from Alkoxide Tungsten(VI) ethoxide Controlled hydrolysis and condensation. Thin films, powders.
Solution Combustion Ammonium Metatungstate Mixing with fuel (e.g., glycine), rapid heating. researchgate.net Nanoparticles. researchgate.net

Electrochemical Synthesis Pathways for this compound Materials

Electrochemical synthesis offers a compelling alternative for producing this compound materials, often at low temperatures and with simple equipment. mdpi.com This method typically involves the electrochemical oxidation (anodization) of a tungsten metal substrate or the electrodeposition of this compound from an electrolyte containing tungsten species. mdpi.comuq.edu.au

Anodization of tungsten foils or wires in an acidic electrolyte is a common method for creating this compound thin films directly on the metal surface. The morphology and thickness of the resulting oxide layer can be controlled by parameters such as the applied voltage or current, the composition of the electrolyte, and the duration of the process.

A notable advancement is the use of pulsed alternating current electrosynthesis in aqueous electrolytes. mdpi.com This technique has been shown to be a rapid and environmentally friendly way to produce this compound nanopowders. mdpi.com The choice of electrolyte, such as nitric acid, sulfuric acid, or oxalic acid, significantly influences the particle size, morphology, and electronic structure of the resulting WO₃ nanopowders. mdpi.comresearchgate.net For instance, using oxalic acid as the electrolyte can lead to a high rate of tungsten oxidation and produce nanopowders with excellent photoelectrochemical activity. mdpi.comresearchgate.net

Electrochemical methods also allow for the synthesis of mixed-metal oxides. For example, by adding various metal salts to an electrolyte containing a peroxo-stabilized tungsten complex, it is possible to electrodeposit tungsten-based mixed-metal oxides. uq.edu.auacs.org

Table 3: Influence of Electrolyte on Electrochemical Synthesis of WO₃ Nanopowders

Electrolyte (0.5 M) Resulting Morphology Tungsten Oxidation Rate Reference
Nitric Acid Irregularly shaped nanoparticles Lower than oxalic acid mdpi.comresearchgate.net
Sulfuric Acid Agglomerated nanoparticles Lower than oxalic acid mdpi.comresearchgate.net
Oxalic Acid Well-defined nanoparticles Up to 0.31 g·cm⁻²·h⁻¹ mdpi.comresearchgate.net

Advanced and Novel Synthesis Strategies for this compound

Beyond the conventional methods, researchers are exploring advanced synthesis strategies to gain finer control over the properties of this compound and to introduce specific functionalities. These novel approaches often focus on low-temperature processing, defect engineering, and precise control of the crystal structure.

Low-Temperature Annealing Protocols for this compound

Annealing, or heat treatment, is a common post-synthesis step to improve the crystallinity of this compound. However, high-temperature annealing can sometimes be detrimental. Recent studies have shown that low-temperature annealing can significantly enhance the performance of this compound materials without drastically altering their nanostructure. acs.orgacs.org

For instance, annealing this compound (WO₃) nanoparticle films and substoichiometric W₁₈O₄₉ nanowire films at temperatures up to 350°C has been shown to improve their electrochromic properties. acs.orgacs.org This low-temperature treatment can enhance the kinetics of ion intercalation and deintercalation, leading to improved stability and optical modulation. acs.org The improvements are attributed to subtle changes in the crystalline structure and a reduction in defects that can trap ions. acs.orgresearchgate.net For W₁₈O₄₉ nanowires annealed at 350°C, the stability for lithium ion intercalation and deintercalation was improved by 36% and 60%, respectively, compared to the unannealed samples. acs.orgacs.org

Plasma-Induced Synthesis and Vacancy Engineering in this compound

Plasma-based techniques offer a unique, one-step, and often rapid route for synthesizing this compound nanoparticles with engineered defects, particularly oxygen vacancies. sci-hub.senih.govresearchgate.net These methods involve generating a plasma, either in a liquid or a gas phase, which interacts with a tungsten source.

In-liquid plasma synthesis, for example, can be achieved by creating a plasma discharge between two tungsten electrodes submerged in deionized water. sci-hub.se The high temperature of the plasma causes the tungsten electrodes to evaporate, and the tungsten atoms then react with reactive species in the plasma to form this compound nanoparticles. sci-hub.se The energetic environment of the plasma can also create defects like oxygen vacancies on the surface of the nanoparticles. sci-hub.se These oxygen vacancies act as self-dopants, creating an n-type semiconductor and narrowing the bandgap of the material. sci-hub.se

Another approach is plasma sputtering, which can be used to introduce a high concentration of oxygen vacancies on the surface of this compound. chinesechemsoc.orgchinesechemsoc.org This "vacancy engineering" can dramatically alter the electronic structure and surface chemistry of the material, transforming an intrinsically poor electrocatalyst into an active one for reactions like the oxygen evolution reaction (OER). chinesechemsoc.org

Controlled Synthesis of Specific this compound Crystal Phases

This compound can exist in several crystal phases, including monoclinic, hexagonal, and orthorhombic structures, each possessing distinct properties. samipubco.commdpi.com Controlling the synthesis to yield a specific crystal phase is crucial for optimizing its performance in a given application.

The crystal phase can often be controlled by carefully selecting the synthesis method and parameters. For example, solvothermal reactions, where the reaction is carried out in a closed vessel at elevated temperature and pressure, provide a powerful tool for phase control. By simply changing the solvent composition (e.g., the ratio of water to n-propanol) in a solvothermal reaction without any surfactants, it is possible to synthesize different phases of this compound, such as WO₃·(H₂O)₀.₅ nanoplates and (NH₄)₀.₃₃WO₃ nanospheres. acs.orgnih.gov

Annealing also plays a significant role in phase transformations. For instance, orthorhombic tungstite (WO₃·H₂O) can be transformed into monoclinic WO₃ by annealing at temperatures of 300°C or higher. cambridge.org Similarly, the crystal phase of WO₃ can be changed from hexagonal to monoclinic and then to cubic with increasing calcination temperature. mdpi.com The ability to selectively synthesize a particular crystal phase is a key area of ongoing research, as it allows for the fine-tuning of the electronic and catalytic properties of this compound. mdpi.com

Monoclinic this compound Phase Control

Monoclinic this compound (γ-WO₃) is the most stable phase at room temperature and is commonly synthesized through thermal treatments and solution-based methods. wikipedia.orgmdpi.com

A prevalent method involves the thermal annealing of this compound hydrates. For instance, orthorhombic tungstite (WO₃·H₂O) can be transformed into monoclinic WO₃ by annealing at temperatures of 300°C or higher. cambridge.org Similarly, monoclinic WO₃·2H₂O nanoplates, synthesized at room temperature in the presence of oxalic acid, can be converted to monoclinic WO₃ upon annealing at 400°C. acs.org Hydrothermal methods also offer precise control. Synthesizing at a reaction temperature of 220°C in a highly acidic environment can yield monoclinic WO₃ directly from the transformation of hydrated precursors. vjs.ac.vn

Solvothermal processing provides another route. Monoclinic WO₃ quantum dots with a mean size of 4 nm have been successfully synthesized using a solvothermal method involving a tungsten chloroalkoxide solution in oleic acid at 250°C. acs.org This phase remained stable up to at least 500°C. acs.org Furthermore, thermal oxidation of tungsten powder in air at temperatures ranging from 600°C to 1000°C results in the formation of monoclinic WO₃. scientific.net At 600°C, a mixture of monoclinic WO₃ and monoclinic WO₂.₉₆ can be produced. scientific.net A facile co-precipitation method using sodium tungstate dihydrate and hydrochloric acid, followed by calcination at 300°C, also yields pure monoclinic WO₃ nanoplates. mdpi.com

Table 1: Synthesis Methods for Monoclinic this compound (γ-WO₃)

Precursor(s) Method Key Parameters Resulting Material Reference(s)
Orthorhombic WO₃·H₂O Thermal Annealing Temperature: ≥300°C Monoclinic WO₃ nanoparticles cambridge.org
Monoclinic WO₃·2H₂O Thermal Annealing Temperature: 400°C; Time: 2h; Atmosphere: Air Monoclinic WO₃ nanoplates acs.org
Sodium Tungstate (Na₂WO₄·2H₂O) Hydrothermal Temperature: 220°C; Highly acidic environment Monoclinic WO₃ nanocrystals vjs.ac.vn
Tungsten Chloroalkoxide Solvothermal Temperature: 250°C; Solvent: Oleic acid Monoclinic WO₃ quantum dots (~4 nm) acs.org
Tungsten (W) Powder Thermal Oxidation Temperature: 600-1000°C; Atmosphere: Air Monoclinic WO₃ powder scientific.net
Tungsten Hexachloride (WCl₆) Solvothermal Solvent: Water/Ethanol mixture (high water content) Monoclinic WO₃ particles infona.pl
Sodium Tungstate Dihydrate, Hydrochloric Acid Co-precipitation & Calcination pH = 1; Calcination Temperature: 300°C Pure monoclinic WO₃ nanoplates mdpi.com
Hexagonal this compound Phase Control

Metastable hexagonal this compound (h-WO₃) possesses a unique structure with open hexagonal channels, making it attractive for intercalation applications. mdpi.com Its synthesis requires careful control of conditions to prevent the formation of more stable phases.

A common and effective route is a two-step process involving solvothermal synthesis followed by controlled annealing. mdpi.com In this method, a precursor such as tungsten hexachloride (WCl₆) is first used to synthesize WO₃∙0.33(H₂O) via a solvothermal process. Subsequent annealing of this hydrate (B1144303) at temperatures between 400°C and 450°C leads to its dehydration and transformation into the hexagonal WO₃ phase. mdpi.com If the annealing temperature rises to 500°C or higher, a phase transition to the more stable monoclinic (γ-WO₃) phase begins. mdpi.com

Hydrothermal methods are also widely employed. Hexagonal WO₃ nanoparticles can be synthesized hydrothermally at 200°C using sodium tungstate as the precursor and polyethylene (B3416737) glycol (PEG) as a surfactant. dergipark.org.tr The pH of the precursor solution is a critical parameter in hydrothermal synthesis, influencing the final phase. worldscientific.com Another approach involves the annealing of hexagonal ammonium tungsten bronze. The composition and stability of the resulting h-WO₃ can be controlled by adjusting the temperature and atmosphere during annealing. acs.org It has been proposed that residual ions or molecules, such as NH₄⁺ and NH₃, within the hexagonal channels are crucial for stabilizing the h-WO₃ structure; their complete removal can cause the framework to collapse. acs.org

Table 2: Synthesis Methods for Hexagonal this compound (h-WO₃)

Precursor(s) Method Key Parameters Resulting Material Reference(s)
Tungsten Hexachloride (WCl₆) Solvothermal & Annealing Synthesize WO₃∙0.33(H₂O) first, then anneal at 400-450°C Metastable h-WO₃ nanoplates mdpi.com
Sodium Tungstate, Polyethylene Glycol (PEG) Hydrothermal Temperature: 200°C; Time: 24h h-WO₃ nanoparticles dergipark.org.tr
Tungsten Hexachloride (WCl₆) Solvothermal Solvent: Pure ethanol Hexagonal WO₃ infona.pl
Hexagonal Ammonium Tungsten Bronze Thermal Annealing Controlled temperature and atmosphere Nanosized h-WO₃ acs.org
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) Hydrothermal pH control of the reaction medium is critical Hexagonal WO₃ worldscientific.com
Orthorhombic this compound Phase Control

Orthorhombic this compound (β-WO₃) is a phase that is typically stable at temperatures between 330°C and 740°C. wikipedia.org However, it can be synthesized and stabilized at room temperature through various methods.

One approach is the controlled thermal transformation of other phases. For example, monoclinic WO₃ nanoparticles can transform into the orthorhombic phase when the temperature is raised to around 300-350°C. royalsocietypublishing.org Similarly, amorphous WO₃ thin films deposited by DC magnetron sputtering can be crystallized into the orthorhombic structure by post-annealing at temperatures between 400°C and 600°C. mdpi.com

Solution-based synthesis offers another pathway. A facile method involves the solvothermal treatment of a tungstite hydrate precursor, derived from the alcoholysis of tungsten hexachloride (WCl₆). infona.pl By carefully controlling the composition of the water/ethanol solvent mixture, pure orthorhombic WO₃ can be obtained at a low water content of 10 vol%. infona.pl Another method starts with the synthesis of orthorhombic tungstite (WO₃·H₂O) nanoparticles via a hydrothermal process at low temperatures and pressures from a precursor solution of sodium tungstate and hydrochloric acid. cambridge.org This orthorhombic hydrate serves as a direct precursor to other phases but is itself a distinct orthorhombic structure. cambridge.orgacs.org Additionally, porous orthorhombic WO₃ thin films have been stabilized at room temperature by incorporating nanocrystalline anatase TiO₂ using a sol-gel dip-coating method followed by annealing at 600°C. capes.gov.brrsc.org

Table 3: Synthesis Methods for Orthorhombic this compound (β-WO₃)

Precursor(s) Method Key Parameters Resulting Material Reference(s)
Monoclinic WO₃ Nanoparticles Thermal Annealing Temperature: ~300-350°C Orthorhombic (β-WO₃) phase royalsocietypublishing.org
Tungsten Hexachloride (WCl₆) Solvothermal Precursor: Tungstite hydrate; Solvent: 10 vol% water in ethanol Pure orthorhombic WO₃ infona.pl
Amorphous WO₃ films Thermal Annealing Annealing Temperature: 400-600°C Orthorhombic WO₃ thin films mdpi.com
Peroxotungstic acid sol, Titanium alkoxide Sol-gel & Annealing Annealing Temperature: 600°C Porous orthorhombic WO₃ thin films stabilized by TiO₂ capes.gov.brrsc.org
Sodium Tungstate Dihydrate, Sodium Chloride, Hydrochloric Acid Hydrothermal One-step bottom-up synthesis Biphasic orthorhombic/hexagonal WO₃ nanorods oup.com
Tetragonal this compound Phase Control

Tetragonal this compound (α-WO₃) is a high-temperature polymorph, typically stable above 740°C. wikipedia.org The synthesis of this phase at or near room temperature is challenging but has been achieved through specific techniques.

Phase transformation via heating is the most direct route. Orthorhombic WO₃, when heated, begins to transform into the tetragonal phase at approximately 750°C, with the conversion completing at 800°C. royalsocietypublishing.org This process is reversible upon cooling. royalsocietypublishing.org

However, non-equilibrium synthesis methods can produce tetragonal WO₃ at lower temperatures. Chemical Vapor Deposition (CVD) has been used to grow tetragonal WO₃ nanobelts on silicon substrates without a catalyst. uh.edu In this process, the morphology and phase are controlled by the deposition conditions. Another study reported the synthesis of tetragonal sodium tungsten bronze (Na₀.₅₇WO₃) particles through an aerosol-assisted process by varying the sodium-to-tungsten atomic ratio in the precursor solution at a furnace temperature of 800°C. aaqr.org More recently, research has focused on the direct synthesis of tetragonal WO₃ for energy storage applications, highlighting that the crystal phase significantly impacts charge storage properties. nih.govresearchgate.net These studies demonstrate that specific synthesis strategies can yield the tetragonal phase, which exhibits unique electrochemical behavior compared to other polymorphs. nih.govresearchgate.net

Table 4: Synthesis Methods for Tetragonal this compound (α-WO₃)

Precursor(s) Method Key Parameters Resulting Material Reference(s)
Orthorhombic WO₃ Thermal Annealing Temperature: ≥750°C Tetragonal (α-WO₃) phase royalsocietypublishing.org
Tungsten Powder/Foil Chemical Vapor Deposition (CVD) Catalyst-free; Substrate Temperature: 500°C Tetragonal WO₃ nanobelts uh.edu
Sodium Tungstate, Sodium Chloride Aerosol-assisted Production Furnace Temperature: 800°C; Controlled Na/W ratio Tetragonal Sodium Tungsten Bronze (Na₀.₅₇WO₃) aaqr.org
Not specified Electrochemical Synthesis Focus on phase-driven charge storage Tetragonal WO₃ for supercapacitors nih.govresearchgate.net

Advanced Characterization Techniques for Tungsten Oxide Systems

Structural and Morphological Characterization of Tungsten Oxide

The structural and morphological properties of this compound are intrinsically linked to its synthesis and processing conditions. Techniques such as X-ray diffraction and various forms of electron microscopy are indispensable for a comprehensive analysis. These methods reveal details from the atomic arrangement within the crystal lattice to the macroscopic shape and size of the material. For instance, studies have shown that the morphology of this compound can be controlled to form structures ranging from hollow urchins to nanowires simply by adjusting precursor concentrations during synthesis. rsc.org

X-ray Diffraction (XRD) is a primary and powerful technique for determining the crystallographic structure of this compound materials. mdpi.com By analyzing the diffraction pattern produced when X-rays interact with the material, one can identify the crystalline phase, determine lattice parameters, and estimate the crystallite size. This compound is known for its rich crystallography, existing in several phases such as monoclinic, hexagonal, orthorhombic, and cubic. nih.govchalcogen.ro The specific phase obtained often depends on synthesis conditions like temperature and duration. hep.com.cnd-nb.info

For example, hydrothermal synthesis of WO₃ can yield different structures based on the duration; one study showed that holding times of 12-20 hours produced hexagonal structures, while a 24-hour holding time resulted in a monoclinic structure. hep.com.cn Similarly, calcination temperature plays a crucial role, with hexagonal WO₃ forming at 300-400°C and transitioning to monoclinic WO₃ at 500-600°C. hep.com.cn The diffraction peaks in an XRD pattern correspond to specific crystallographic planes (hkl). The analysis of these peaks confirms the phase purity and crystalline nature of the sample. acs.orgresearchgate.net For instance, in one study, the successful synthesis of monoclinic WO₃ nanoparticles was confirmed by XRD patterns showing characteristic peaks at specific 2θ angles. acs.org

The average crystallite size of the nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. researchgate.netscielo.br

Table 1: Representative XRD Data for Monoclinic this compound (WO₃) This table presents typical X-ray diffraction peaks for the monoclinic phase of tungsten trioxide, compiled from research findings. The specific peak positions and intensities can vary slightly based on experimental conditions and sample preparation.

2θ Angle (°)(hkl) PlaneReference
22.8(002) researchgate.net
23.0(020) researchgate.net
24.0(200) researchgate.net
26.0(120) researchgate.net
28.0(112) researchgate.net
33.0(202) researchgate.net
33.5(022) researchgate.net
41.0(222) researchgate.net
50.5(232) researchgate.net
56.0(114) researchgate.net

Electron microscopy is a vital tool for the direct visualization of this compound nanostructures. researchgate.net Unlike techniques that provide averaged data from a large sample area, electron microscopy offers high-resolution imaging of individual particles, revealing their size, shape, and surface texture. tungsten-oxide.commountainscholar.org Both scanning and transmission electron microscopy are routinely employed, often in conjunction, to obtain a complete morphological picture. rsc.orghep.com.cn

Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology of materials. violet-tungsten-oxide.com In the context of this compound, SEM provides direct images of the material's external features. tungsten-oxide.com Researchers use SEM to observe a wide variety of morphologies, including nanoparticles, nanorods, nanosheets, and hierarchical nanoflowers. researchgate.net

The appearance of this compound in SEM images can vary significantly with preparation methods. For example, yellow this compound can appear as square-shaped grains with surface cracks. tungsten-oxide.com In other studies, SEM images have shown that increasing calcination temperature can lead to a decrease in the particle size of WO₃ powders. hep.com.cn One investigation revealed that WO₃ nanomaterials synthesized via a sol-gel method followed by calcination at 300°C had particle sizes ranging from 277-780 nm, which decreased to 25-125 nm after calcination at 600°C. hep.com.cn Violet this compound has been observed in various forms, including plate-like, whisker-like, and sea urchin-like structures. violet-tungsten-oxide.com SEM is also frequently coupled with Energy Dispersive X-ray Spectroscopy (EDS) to provide simultaneous elemental composition analysis of the observed area. scielo.brtungsten-oxide.comscielo.br

Table 2: Effect of Calcination Temperature on WO₃ Particle Size as Observed by SEM Data synthesized from a study on WO₃ nanomaterials prepared by a sol-gel method. hep.com.cn

Calcination Temperature (°C)Observed Particle Size Range (nm)
300277 - 780
400137 - 550
50050 - 500
60025 - 125

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the characterization of the internal structure, size, and shape of nanomaterials. violet-tungsten-oxide.com A beam of electrons is transmitted through an ultra-thin specimen, providing a projection image. violet-tungsten-oxide.com TEM analysis of this compound can confirm the formation of specific nanostructures, such as the agglomeration of nanoparticles into larger clusters or the bundling of individual nanorods. hep.com.cnmdpi.com For instance, TEM has been used to show that this compound nanorods synthesized hydrothermally have a monoclinic structure and grow along the <100> crystal axis. aip.org The technique is also essential for observing structural changes, such as the evolution of this compound's microstructure during thermal oxidation. osti.govpnnl.gov

High-Resolution Transmission Electron Microscopy (HRTEM) is an imaging mode of TEM that allows for the direct visualization of the atomic structure of a crystalline sample. violet-tungsten-oxide.com This powerful technique can resolve the lattice fringes of this compound, which are the periodic lines corresponding to the atomic planes in the crystal. acs.orgaip.org

By measuring the distance between these fringes (d-spacing), researchers can identify specific crystallographic planes and confirm the crystal structure determined by XRD. researchgate.net For example, a study on W₁₈O₄₉ nanowires reported a measured lattice fringe separation of approximately 0.38 nm, which corresponds to the (010) lattice plane of the monoclinic structure. cambridge.org HRTEM is also instrumental in identifying crystalline defects such as stacking faults, dislocations, and vacancies, which can significantly influence the material's properties. cambridge.orgpku.edu.cn The presence of a high density of planar defects has been observed in thicker this compound nanowires. aip.org

Table 3: HRTEM Lattice Spacing Measurements for this compound This table provides examples of experimentally measured d-spacing values from HRTEM images and their corresponding crystallographic planes.

MaterialMeasured d-spacing (nm)Corresponding (hkl) PlaneReference
Monoclinic W₁₈O₄₉~0.38(010) cambridge.org
Monoclinic WO₃0.236(200) researchgate.net
Monoclinic WO₃0.213(020) researchgate.net

Scanning Transmission Electron Microscopy (STEM) combines principles of both SEM and TEM. It scans a finely focused electron probe across the sample and collects the transmitted electrons. nanoscience.com A key advantage of STEM is its synergy with spectroscopic techniques like Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy-Loss Spectroscopy (EELS). nanoscience.comthermofisher.com This combination allows for elemental mapping, which provides a visual representation of the spatial distribution of different elements within the sample at the nanoscale. researchgate.netresearchgate.net

In the study of this compound systems, STEM-EDS is used to confirm the distribution of tungsten and oxygen. researchgate.net This is particularly valuable for analyzing composite or doped materials, where it can map the location of dopants or the structure of a core-shell nanoparticle. thermofisher.com For instance, in niobium tungsten oxides, STEM has been used not only to recognize the positions of metal atoms but also to retrieve information about the occupancy of specific sites by either niobium or tungsten based on image brightness. ethz.ch This level of detailed chemical and structural analysis is crucial for understanding the properties of complex oxide systems. researchgate.netethz.ch

Atomic Force Microscopy (AFM) for this compound Surface Topography

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of this compound (WO₃) at the nanoscale without the need for conductive surfaces, as it relies on atomic forces between a sharp tip and the sample surface. pnas.org It provides detailed three-dimensional information about surface morphology, including grain size, shape, and roughness, which are critical parameters influencing the material's properties and performance in devices. pnas.orgtsijournals.com

Studies on this compound thin films have extensively used AFM to understand how deposition parameters affect surface structure. For instance, the morphology of WO₃ films is significantly influenced by the substrate temperature during deposition. researchgate.net Research on pulsed laser deposited WO₃ films showed that at lower temperatures (e.g., 200°C), the films exhibit a granular structure which becomes more defined with well-defined grain boundaries as the temperature increases to 600°C. researchgate.net Similarly, AFM analysis of WO₃ films prepared by spray pyrolysis revealed that the number of spray cycles and substrate temperature impact the grain size and surface roughness. researchgate.net One study found that grain sizes ranged from 30.14 nm to 39.4 nm, with average roughness values varying between 19.73 nm and 49.74 nm depending on the deposition conditions. researchgate.net

The surface roughness, quantified as the root-mean-square (Rq) value, is a key parameter derived from AFM measurements. mdpi.com For sputtered γ-monoclinic WO₃ thin films, it has been observed that the surface roughness decreases as the film thickness increases. mdpi.com For example, Rq was found to decrease from 2.21 nm to approximately 1 nm as the film thickness increased. mdpi.com In another study, AFM imaging of WO₃ films deposited at 600°C showed a rough surface composed of coarse grains approximately 200 nm in size. mrs-j.org

A topographical investigation of thermally evaporated WO₃ thin films, approximately 200 nm thick, utilized AFM to analyze the height profiles of the grown surfaces. aip.org These AFM scans, performed on various non-overlapping domains, provided statistically independent profiles of the rough surfaces. aip.org

Table 1: AFM-Derived Surface Characteristics of this compound Films

Deposition MethodSubstrate Temperature (°C)Film Thickness (nm)Average Grain Size (nm)Surface Roughness (Rq/Average)
Pulsed Laser Deposition researchgate.net200 - 600-Increases with temperature-
Spray Pyrolysis researchgate.net350-30.14 - 39.419.73 - 49.74 nm (Average)
Sputtering mdpi.com500 (annealed)42 - 131-1 - 2.21 nm (Rq)
Sputtering mrs-j.org600-~200Rough
Thermal Evaporation aip.org-~200-Rough surface

Spectroscopic Characterization of this compound Electronic States and Defects

Spectroscopic techniques are indispensable for investigating the electronic structure, chemical states, and defects within this compound. These methods provide insights into the fundamental properties that dictate its functionality.

X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netdntb.gov.ua For this compound, XPS is crucial for analyzing its surface chemistry, particularly its stoichiometry and the presence of defects like oxygen vacancies. rsc.orgresearchgate.net

The XPS spectra of this compound typically show peaks corresponding to tungsten and oxygen. researchgate.netresearchgate.net The high-resolution spectrum of the W 4f region is particularly informative. In fully oxidized, stoichiometric WO₃, the W 4f spectrum is deconvoluted into a doublet corresponding to the W 4f₇/₂ and W 4f₅/₂ core levels of the W⁶⁺ oxidation state. researchgate.netarxiv.org These peaks are typically found at binding energies around 35.7-35.9 eV and 37.85-38.0 eV, respectively. researchgate.netarxiv.org

The presence of oxygen vacancies leads to the reduction of some W⁶⁺ ions to lower oxidation states, such as W⁵⁺ and W⁴⁺. arxiv.org These reduced states appear as additional doublets in the W 4f spectrum at lower binding energies. For instance, the W⁵⁺ state is associated with a W 4f₇/₂ peak at approximately 34.7 eV, while the W⁴⁺ state appears at an even lower binding energy of around 33.4 eV. arxiv.org The O 1s spectrum can also provide information, with distinct peaks corresponding to lattice oxygen (O²⁻) and oxygen in hydroxyl groups or adsorbed water. researchgate.net

Studies have shown that the stoichiometry of this compound films can be controlled by deposition conditions and post-deposition treatments. For example, Ar⁺ ion bombardment can induce the reduction of WO₃, leading to the sequential formation of W⁵⁺, W⁴⁺, and eventually metallic tungsten (W⁰), which can be monitored in situ with XPS. iaea.org The relative concentrations of these different oxidation states, determined from the areas of the corresponding XPS peaks, provide a quantitative measure of the surface's non-stoichiometry.

Table 2: XPS Binding Energies for Different Tungsten Oxidation States in this compound

Oxidation StateW 4f₇/₂ Binding Energy (eV)W 4f₅/₂ Binding Energy (eV)Source(s)
W⁶⁺35.7 - 35.937.85 - 38.0 researchgate.netarxiv.org
W⁵⁺~34.7~36.92 researchgate.netarxiv.org
W⁴⁺~33.4~35.3 arxiv.org
W⁰ (Metallic)-- iaea.org

Ultraviolet Photoelectron Spectroscopy (UPS) for this compound Electronic Structure

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for probing the valence band electronic structure and determining key electronic parameters like the work function (WF) and the position of the valence band maximum (VBM) relative to the Fermi level (E_F). aip.orgsemanticscholar.org

In the study of this compound, UPS measurements reveal that the electronic structure is highly dependent on its stoichiometry. helmholtz-berlin.de The work function, a critical parameter for electronic devices, shows a strong positive correlation with the oxygen content. helmholtz-berlin.de For instance, as the stoichiometry of WOx increases from 2.82 to 2.95, the work function can increase by approximately 1 eV. helmholtz-berlin.de Stoichiometric WO₃ can exhibit a high work function of over 6 eV. helmholtz-berlin.de However, this value can decrease significantly upon air exposure or due to the creation of oxygen vacancies. aip.org

The UPS spectra of WO₃ typically show emission features corresponding to the O 2p-derived band and O 2p-W 5d hybridized states. psu.edu A weak feature near the Fermi level is often attributed to the W 5d band, which arises from the imperfect stoichiometry of the material. psu.edu The introduction of oxygen vacancies can increase the density of these states near the Fermi level. researchgate.netarxiv.org

Combining UPS with XPS provides a more complete picture of the band structure. researchgate.net The work function is determined from the secondary electron cutoff in the UPS spectrum, the VBM (E_v) is determined from the leading edge of the valence band spectrum, and the conduction band minimum (E_c) can be deduced using the optical bandgap obtained from other techniques. aip.orgresearchgate.net

Table 3: Electronic Properties of this compound Determined by UPS

MaterialConditionWork Function (eV)Valence Band Feature(s)Source(s)
WOxStoichiometry: 2.82 -> 2.95Increases by ~1 eV- helmholtz-berlin.de
WO₃Near-stoichiometric> 6.0- helmholtz-berlin.de
WOxAs-deposited4.90- aip.org
WOxUV irradiated (10 min)4.73- aip.org
WO₃/ITO--O 2p-derived band (~4.5 eV), O 2p-W 5d hybridized states (~6.4 eV) psu.edu

Electron Energy Loss Spectroscopy (EELS) for this compound Local Electronic Structure

Electron Energy Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of inelastically scattered electrons that have passed through a thin sample. It is often performed in a transmission electron microscope (TEM) and provides information on the local electronic structure, including band gap, defect states, and elemental composition, with high spatial resolution.

In the context of this compound, EELS can be used to probe the electronic transitions and confirm the presence of oxygen vacancies. The generation of oxygen vacancies can lead to a decrease in the W oxidation state, which can be detected through EELS analysis. chinesechemsoc.org While specific EELS studies are often coupled with other techniques, the information it provides is complementary to XPS and UPS, offering spatially resolved electronic data that is invaluable for understanding nanoscale variations in properties.

Electron Paramagnetic Resonance (EPR) for this compound Defect Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for detecting and characterizing species with unpaired electrons. rsc.org In this compound, EPR is particularly effective for the direct detection and analysis of paramagnetic defects, most notably oxygen vacancies. chinesechemsoc.orgmdpi.com

Stoichiometric WO₃ is diamagnetic and does not produce an EPR signal. mdpi.comresearchgate.net However, the creation of oxygen vacancies results in unpaired electrons, which are EPR active. These vacancies give rise to a characteristic EPR signal. d-nb.info Many studies report a strong signal at a g-value of approximately 2.002 or 2.003, which is attributed to single electrons trapped at oxygen vacancies. researchgate.netchinesechemsoc.orgd-nb.info The intensity of this EPR signal is proportional to the concentration of these defects, allowing for a quantitative comparison of oxygen vacancy content between different samples. d-nb.info

For example, WO₃ treated to introduce oxygen vacancies (WO₃-x) exhibits a significantly more intense EPR signal compared to its stoichiometric counterpart. chinesechemsoc.org This has been used to confirm the success of various treatments, such as thermal annealing in an inert atmosphere or plasma sputtering, in creating these vacancies. chinesechemsoc.orgmdpi.com Some studies have also reported other EPR signals, such as a sharp signal at g ≈ 2.28 in oxygen-deficient WO₃-x, also attributed to oxygen vacancies. researchgate.net Furthermore, EPR has been used to identify W⁵⁺ point defects in tungsten bronze structures, which are related to this compound. aip.org

Table 4: EPR Signals for Defects in this compound Systems

Systemg-valueAttributed DefectSource(s)
WO₃-x~2.002 / 2.003Single electron at oxygen vacancy researchgate.netchinesechemsoc.orgd-nb.info
WO₃-x~2.28Oxygen vacancy researchgate.net
Na₀.₃₃WO₃1.593 - 1.695W⁵⁺ point defect aip.org

Vibrational Spectroscopy for this compound Chemical Bonding

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) spectroscopy, is a non-destructive technique used to probe the chemical bonding and molecular structure of materials. lehigh.eduresearchgate.net It is highly sensitive to the crystal structure, phase composition, and presence of defects in this compound.

The Raman spectrum of crystalline this compound exhibits characteristic peaks corresponding to the vibrational modes of the W-O bonds. chinatungsten.com For monoclinic WO₃, the most prominent Raman bands are typically observed around 270 cm⁻¹, 715 cm⁻¹, and 805 cm⁻¹. chinatungsten.comacs.org These peaks correspond to the bending (δ) and stretching (ν) vibrations of the W-O-W and O-W-O linkages. chinatungsten.comutep.edu The bands in the 600-900 cm⁻¹ range are generally assigned to the stretching vibrations, while the lower frequency bands (below 400 cm⁻¹) are associated with bending vibrations. chinatungsten.com

The presence of defects, different crystalline phases, or hydration states alters the vibrational spectra. For example, the Raman bands in hexagonal this compound are broader and less intense compared to monoclinic WO₃. chinatungsten.com FTIR spectroscopy is complementary to Raman and is particularly useful for identifying the presence of hydroxyl groups (-OH) from coordinated or adsorbed water, often seen as a broad band around 3400 cm⁻¹ and a bending vibration near 1630 cm⁻¹. ias.ac.inscielo.org.mx The strong stretching vibration ν(W-O-W) is typically observed around 814 cm⁻¹ in FTIR spectra. ias.ac.in These techniques are therefore essential for confirming the phase purity and structural integrity of synthesized this compound materials. acs.orgrsc.org

Table 5: Characteristic Vibrational Frequencies for this compound

TechniqueWavenumber (cm⁻¹)AssignmentSource(s)
Raman~270δ(O-W-O) Bending chinatungsten.comacs.org
Raman~715ν(W-O-W) Stretching chinatungsten.comacs.org
Raman~805ν(W-O-W) Stretching chinatungsten.comacs.org
FTIR~814ν(W-O-W) Stretching ias.ac.in
FTIR~1630δ(W-OH) Bending ias.ac.inscielo.org.mx
Fourier Transform Infrared (FTIR) Spectroscopy of this compound

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for investigating the chemical bonding and functional groups present in this compound (WO₃) materials. The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its atomic structure.

The primary absorption region for this compound is below 1000 cm⁻¹, which is characteristic of metal-oxygen bonds. nih.gov Key vibrational modes observed in the FTIR spectra of WO₃ include:

W-O Stretching Vibrations: A significant band is typically observed around 610-619 cm⁻¹, attributed to the stretching vibrations of the W-O bonds within the WO₃ crystal lattice. nih.govjwent.net

O-W-O Stretching Vibrations: Bands in the range of 500-1000 cm⁻¹ are characteristic of the different O-W-O stretching vibrations. rsc.org Specifically, bands around 762 cm⁻¹ and 801 cm⁻¹ are attributed to the corner-sharing W-O-W and inter-bridge stretching O-W-O modes, respectively. nih.gov

W=O Stretching Vibrations: A sharp peak that can appear around 949 cm⁻¹ is assigned to the stretching of terminal W=O double bonds, often associated with hydrated forms of this compound like WO₃·H₂O. rsc.orgub.edu

In addition to the intrinsic tungsten-oxygen bonds, FTIR can also identify surface-adsorbed species or incorporated groups:

Hydroxyl Groups (W-OH): A broad band around 3400-3460 cm⁻¹ is attributed to the stretching vibrations of W-OH groups. nih.govresearchgate.net A peak at approximately 1625 cm⁻¹ corresponds to the W-OH bending vibration mode of adsorbed water molecules. nih.govrsc.org The presence of a band at 1454 cm⁻¹ has also been attributed to the vibrations of the W-OH group. researchgate.net

The characteristics of the FTIR peaks, such as their sharpness and intensity, can provide insights into the structural order of the material. For instance, more orderly structures with well-defined W-O stretching vibrations result in sharper FTIR peaks. nih.gov Changes in the FTIR spectra upon processes like coloration with lithium ions can indicate structural reorganization within the WO₃ film. spiedigitallibrary.orgspiedigitallibrary.org

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~3400-3460W-OH Stretching nih.govresearchgate.net
~1625W-OH Bending of Adsorbed Water nih.govrsc.org
~1454W-OH Vibrations researchgate.net
~949W=O Stretching (in WO₃·H₂O) rsc.orgub.edu
~801O-W-O Inter-bridge Stretching nih.gov
~762W-O-W Corner-sharing Stretching nih.gov
~610-619W-O Stretching nih.govjwent.net
500-1000O-W-O Stretching Vibrations rsc.org
Raman Spectroscopy of this compound

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes and crystalline phases of this compound. Different polymorphs of WO₃, such as monoclinic, orthorhombic, and hexagonal, exhibit distinct Raman spectra, making it an excellent tool for phase identification. aip.orgaip.org

For the common monoclinic phase of WO₃, the characteristic Raman active modes are observed at approximately 273, 715, and 806 cm⁻¹. researchgate.netmdpi.com These peaks are assigned to specific vibrational modes:

W-O-W Bending Modes: The peaks at lower frequencies, such as 273 cm⁻¹ and 326 cm⁻¹, correspond to the bending modes of the W-O-W bridges. researchgate.net

W-O-W Stretching Modes: The prominent peaks at higher frequencies, around 715 cm⁻¹ and 806 cm⁻¹, are attributed to the stretching vibrations of the W-O-W bonds. researchgate.netmdpi.com

The Raman spectra can also reveal the presence of sub-stoichiometric phases or specific structural features:

Vibrations of (W₂O₂)n chains in sub-stoichiometric WO₃ can give rise to peaks at lower wavenumbers, such as 68, 90, and 129-134 cm⁻¹. aip.org

A peak around 950 cm⁻¹ can indicate the stretching mode of terminal W=O double bonds, often found at the surface of microcrystalline grains. ub.eduaip.org

The position and sharpness of Raman peaks can be influenced by factors like crystallinity, particle size, and temperature. For instance, a transition from an amorphous to a crystalline state is marked by the appearance of sharper Raman bands. aip.org Temperature-dependent studies have shown that phase transitions, such as from the γ-monoclinic to the β-orthorhombic phase, can be identified by shifts in the Raman peaks. royalsocietypublishing.org

Interactive Data Table: Prominent Raman Peaks for Monoclinic this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~806O-W-O Stretching researchgate.netmdpi.com
~715W-O-W Stretching researchgate.netmdpi.com
~326W-O-W Bending researchgate.net
~273W-O-W Bending researchgate.net
~134(W₂O₂)n Chain Vibrations aip.orgresearchgate.net

Optical Characterization of this compound

UV-Vis Diffuse Reflectance Spectroscopy (DRS) for this compound Bandgap Analysis

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a key technique for determining the optical bandgap (Eg) of semiconductor materials like this compound. The bandgap energy is a critical parameter that governs the electronic and photocatalytic properties of WO₃. The analysis is typically performed using the Kubelka-Munk theory to convert the measured reflectance into an absorption coefficient.

The optical bandgap of this compound can be determined by constructing a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). For an indirect bandgap semiconductor like WO₃, the relationship is given by (αhν)¹/² versus hν. By extrapolating the linear portion of this plot to the energy axis (where (αhν)¹/² = 0), the value of the indirect bandgap can be estimated. aip.orgnih.gov

The reported bandgap values for this compound can vary depending on its crystallinity, stoichiometry, particle size, and the presence of dopants.

Pure, crystalline WO₃ typically exhibits a bandgap in the range of 2.6 to 2.8 eV. aip.orgresearchgate.netkyushu-u.ac.jp

Substoichiometric this compound (WO₃-x) films have shown bandgaps around 3.15 eV. researchgate.net

Doping this compound with other elements can significantly alter the bandgap. For example, doping with tantalum has been shown to reduce the bandgap from 3.07 eV to as low as 2.61 eV. nih.gov Conversely, doping with platinum has been reported to increase the bandgap. kyushu-u.ac.jp

These variations highlight the tunability of this compound's optical properties for different applications. A decrease in the bandgap is often correlated with changes in particle size or the introduction of new energy states within the band structure. aip.orgaip.org

Interactive Data Table: Reported Bandgap Energies for this compound Systems

Material SystemBandgap (Eg) in eVAnalysis MethodReference
Pure WO₃2.58Tauc Plot (UV-Vis DRS) uwc.ac.za
Pure WO₃2.84Tauc Plot (UV-Vis DRS) aip.org
Ta-doped WO₃2.61 - 3.01Tauc Plot (UV-Vis DRS) nih.gov
Substoichiometric WO₂.₅~3.15Tauc Plot (Absorption) researchgate.net
Pt-doped WO₃3.23 - 3.43Tauc Plot (UV-Vis DRS) kyushu-u.ac.jp

Photoluminescence (PL) Spectroscopy of this compound

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the electronic structure, defects, and charge carrier recombination processes in this compound. When WO₃ is excited by photons with energy greater than its bandgap, electron-hole pairs are generated. The subsequent recombination of these charge carriers can result in the emission of light, which is detected as the PL spectrum.

The PL spectra of this compound nanostructures often exhibit broad, non-symmetric emission bands in the visible range, typically between 400 and 600 nm. nih.gov The emission peaks are commonly attributed to:

Band-to-band transitions: This corresponds to the direct recombination of electrons in the conduction band with holes in the valence band. An ultraviolet emission at around 355 nm has been attributed to this transition. aip.org

Defect-related emissions: The presence of oxygen vacancies and other defects in the crystal lattice creates localized energy states within the bandgap. aip.orgrsc.org Radiative recombination involving these defect states is a common source of PL emission in the blue-green region of the spectrum. For instance, blue emission peaks around 435-445 nm are frequently observed and linked to oxygen vacancies or surface hydroxyl groups. nih.govaip.org

The intensity and position of the PL peaks can be influenced by various factors, including crystalline structure, particle morphology, and the presence of dopants or surface molecules. nih.govrsc.org A lower PL intensity often indicates a reduced recombination rate of photo-induced charge carriers, which can be beneficial for applications like photocatalysis. researchgate.net The PL emission can be tuned by controlling synthesis conditions, which affect the concentration and nature of defects. nih.gov

Interactive Data Table: Observed Photoluminescence Emission Peaks in this compound

Emission Peak Wavelength (nm)Corresponding Energy (eV)Proposed OriginReference
~355~3.49Band-to-band transition aip.org
426 - 4452.90 - 2.80Defect states, -OH groups nih.gov
~435~2.85Localized states (oxygen vacancies/defects) aip.org
~440, 481, 523~2.82, 2.58, 2.37Defect-related emissions researchgate.net
~630~1.97Defect states (oxygen vacancies) rsc.orgrsc.org

Electrochemical Characterization of this compound Materials

Cyclic Voltammetry (CV) for this compound Electrochemical Behavior

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox processes and ion intercalation/deintercalation behavior of this compound electrodes. In a typical CV experiment, the potential of the WO₃ working electrode is swept linearly between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the electrochemical reactions.

The CV curves of this compound films typically exhibit broad cathodic and anodic peaks, which are characteristic of pseudocapacitive behavior and correspond to the insertion and extraction of ions (e.g., H⁺ or Li⁺). researchgate.netresearchgate.net

Cathodic Peak: This peak, observed during the negative-going potential scan, corresponds to the reduction of W⁶⁺ to W⁵⁺ and the simultaneous intercalation of cations into the WO₃ lattice. This process is associated with the coloration of the material (e.g., from transparent to blue). ntnu.noresearchgate.net

Anodic Peak: This peak, observed during the positive-going potential scan, corresponds to the oxidation of W⁵⁺ back to W⁶⁺ and the deintercalation of cations. This is associated with the bleaching of the material. ntnu.noresearchgate.net

The shape of the CV curve and the position of the redox peaks are dependent on several factors, including the electrolyte, the scan rate, the crystalline structure of the WO₃, and the presence of dopants. researchgate.netlbl.gov For instance, as the scan rate increases, the peak separation between the anodic and cathodic peaks often increases, indicating a certain degree of kinetic limitation in the charge transfer process. researchgate.net

CV analysis allows for the determination of key electrochemical parameters:

Charge Capacity: By integrating the area under the CV curve, the total charge stored or released during a cycle can be calculated. mdpi.com

Diffusion Coefficient: The relationship between the peak current and the square root of the scan rate can be used to estimate the diffusion coefficient of the intercalating ions within the WO₃ structure. lbl.govmdpi.com

Cyclic Stability: By performing a large number of CV cycles, the stability and reversibility of the electrochemical process can be assessed. mdpi.com

Interactive Data Table: Representative Electrochemical Parameters for this compound from CV

ElectrolytePotential Window (vs. Ref.)Anodic Peak (V)Cathodic Peak (V)Scan Rate (mV/s)Reference
0.5 M H₂SO₄-0.3 to 0.3 V (vs. Ag/AgCl)~0.05~-0.220 ntnu.no
1 M LiClO₄/PC2.0 to 4.0 V (vs. Li/Li⁺)~2.32-5-50 lbl.gov
0.5 M H₂SO₄-~0.28~0.212 researchgate.net
0.5 M LiClO₄-PC-1 to +1 V (vs. SCE)0.3-0.220 researchgate.net
0.1 M PBS (pH 7)-0.8 to 0.8 V--50 mdpi.com

Galvanostatic Charge-Discharge (GCD) for this compound Energy Storage Properties

Galvanostatic Charge-Discharge (GCD) is a fundamental and widely used electrochemical technique for evaluating the energy storage performance of materials, including various forms of this compound. rsc.orgrsc.org This method involves charging and discharging the electrode material at a constant current and monitoring the change in potential over time. nih.gov The resulting voltage-time profiles provide critical information about the material's specific capacitance, energy density, power density, and cycling stability. nih.gov

The shape of the GCD curve offers insights into the charge storage mechanism. A symmetric, triangular shape is characteristic of electric double-layer capacitance (EDLC), while a distorted or non-linear curve, often with plateaus, indicates pseudocapacitive behavior arising from Faradaic reactions. rsc.orgmdpi.com For this compound, the curves are typically asymmetric and distorted, confirming its pseudocapacitive nature, which involves the intercalation and deintercalation of ions (like H⁺) into the material's structure. rsc.orgmdpi.commdpi.com

Research has focused on various nanostructured forms of this compound to enhance its energy storage properties. For instance, hierarchical urchin-like WO₃ nanostructures have demonstrated high specific capacitance, attributed to their unique morphology which facilitates ion diffusion. nih.gov Composites of this compound with highly conductive carbon materials like reduced graphene oxide (rGO) and carbon nanotubes (CNTs) have also been developed. These composites show improved conductivity and a larger surface area, leading to enhanced capacitive performance. rsc.org The specific capacitance is a key metric derived from GCD curves, and it is observed to decrease as the current density increases. mdpi.com This is because at higher current densities, there is less time for ions to access all available active sites within the electrode material. acs.org

Interactive Table: GCD Performance of Various this compound-Based Electrodes

Electrode MaterialElectrolyteCurrent Density (A g⁻¹)Specific Capacitance (F g⁻¹)Source(s)
h-WO₃ Urchin-like Nanostructures1 M H₂SO₄0.5466 nih.gov
WO₂₀₀ Nanoplates1 M H₂SO₄1606 rsc.org
RGO–CNT-WO₃ Composite3 M KOH2Not Specified, but noted for high performance rsc.org
PEDOT@WO₃–GO Hybrid3 M KOH1.0478.3 nih.gov
WO₃/CC Nanobelts1 M H₂SO₄Not Specified (10 mA/cm²)3400 mF/cm² mdpi.com
Mesoporous WO₃ (4 coats)Not Specified0.5109.15 acs.org

Electrochemical Impedance Spectroscopy (EIS) for this compound Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the kinetics of electrochemical processes occurring at the electrode-electrolyte interface and within the bulk of the electrode material. aip.orgmdpi.com By applying a small amplitude AC voltage over a wide range of frequencies, EIS can decouple and analyze various resistive and capacitive elements within the electrochemical system, such as solution resistance, charge transfer resistance, and diffusion limitations. nih.govaip.org

The data is typically presented as a Nyquist plot, which plots the imaginary part of the impedance (-Z") against the real part (Z'). nih.gov For this compound systems, the Nyquist plot generally consists of a semicircle in the high-frequency region and a sloping line in the low-frequency region. researchgate.net The intercept of the semicircle with the real axis at high frequency corresponds to the equivalent series resistance (Rₛ), which includes the resistance of the electrolyte, the current collector, and the active material itself. bohrium.com The diameter of the semicircle represents the charge transfer resistance (Rct), which is inversely related to the rate of the Faradaic reactions at the electrode surface. researchgate.net A smaller semicircle indicates faster charge transfer kinetics. bohrium.com The sloping line at low frequencies is related to the Warburg impedance (Zw), which describes the diffusion of ions within the this compound electrode. researchgate.net

Interactive Table: EIS Parameters for this compound-Based Systems

SystemKey FindingParameter(s) InvestigatedSource(s)
Electrochromic WO₃ Thin FilmAsymmetric Li⁺ insertion/de-insertion kinetics.Charge-transfer semicircle, diffusion tail researchgate.net
Amorphous WO₃ Thin FilmDecoupled Faradaic components from total impedance.Anomalous diffusion, intermediate adsorption step aip.org
Oxygen Vacancy-Doped WO₃-δReduced series and charge transfer resistance compared to WO₃.Equivalent Series Resistance (Rₛ), Charge Transfer Resistance (Rct) bohrium.com
Hydrous WO₃ FilmsIon transport at low potentials fits anomalous diffusion models.Chemical capacitance, ion diffusion coefficient mdpi.comdiva-portal.org
WO₃ NanofibersElectrical resistance is dependent on operating temperature and particle size.Parallel resistance (Rₚ), grain boundary relaxation times acs.org

In-Situ and Operando Characterization Techniques for this compound Processes

While ex-situ techniques provide valuable information about a material's state before and after a process, in-situ and operando characterization techniques are indispensable for observing the dynamic structural, chemical, and electronic changes in this compound in real-time, under actual operating conditions. researchgate.netchinesechemsoc.org These advanced methods provide direct evidence of reaction mechanisms, phase transformations, and degradation pathways. chinesechemsoc.org

Operando X-ray Diffraction (XRD) is used to monitor the evolution of the crystal structure of this compound during electrochemical processes like proton insertion. nsf.govrsc.org Studies have shown that upon proton insertion, anhydrous WO₃ can undergo significant phase transitions from monoclinic to tetragonal and then to cubic structures. rsc.org In contrast, hydrated tungsten oxides (WO₃·nH₂O) exhibit more subtle structural changes, such as minor deviations in octahedral tilting, which contributes to their improved rate capability and structural stability during rapid charge-discharge cycles. nsf.govrsc.org Operando XRD can track the reversible merging and splitting of diffraction peaks, directly visualizing these phase transitions as they occur. nsf.gov

In-situ Raman Spectroscopy is highly sensitive to changes in molecular vibrations and crystal symmetry, making it an excellent tool for probing phase transitions and chemical interactions in this compound. royalsocietypublishing.orglehigh.edu For example, in-situ Raman has been used to identify the fingerprint Raman band for the γ- to β-phase transition in WO₃ nanoparticles at elevated temperatures. royalsocietypublishing.org It can also track the transformation of monoclinic WO₃ to tetragonal and cubic phases during electrochemical proton intercalation. researchgate.net Furthermore, the technique can monitor the interaction of WO₃ films with gases like H₂, revealing changes in the material's crystal phase as a function of temperature and gas exposure. capes.gov.br

Operando X-ray Absorption Spectroscopy (XAS) provides element-specific information about the local atomic structure and electronic state (oxidation state). acs.orgresearchgate.net In-operando XAS studies on amorphous this compound films during electrochromic cycling have revealed that the average W-O bond distance reversibly changes. acs.org This structural variation is linked to the reduction of W⁶⁺ cations and the transformation of W=O double bonds into W-O single bonds upon ion intercalation, which is the fundamental mechanism behind the electrochromic effect. acs.org

Operando Ambient-Pressure X-ray Photoelectron Spectroscopy (APXPS) allows for the investigation of the surface chemistry and electronic structure of catalysts under reaction conditions. For Pt-supported WO₃, operando APXPS has been used to elucidate the hydrogen spillover mechanism, revealing the dynamic reduction of W⁶⁺ to W⁵⁺ and the formation of surface intermediates like -OH and adsorbed water. acs.org

These in-situ and operando techniques provide a comprehensive understanding of the dynamic processes governing the performance of this compound in various applications, from energy storage to catalysis and electrochromism. nsf.govroyalsocietypublishing.orgacs.orgacs.org

Defect Engineering and Non Stoichiometry in Tungsten Oxide Systems

Oxygen Vacancy Formation and Control in Tungsten Oxide (WO₃₋ₓ)

Influence of Oxygen Vacancies on this compound Electronic Structure

The introduction of oxygen vacancies significantly alters the electronic structure of this compound. Stoichiometric tungsten trioxide (WO₃) is a semiconductor with a wide band gap, typically between 2.6 and 3.6 eV. aip.org The creation of oxygen vacancies introduces donor energy levels within this band gap, closer to the conduction band. researchgate.netsci-hub.se

These defect states can effectively narrow the band gap, allowing the material to absorb a broader range of the light spectrum. aip.orgmdpi.com For instance, studies have shown that increasing the concentration of oxygen vacancies can reduce the band gap of WO₃ from 2.77 eV to as low as 2.53 eV. mdpi.com This is because the vacancies create new states that facilitate electronic transitions at lower energies. sci-hub.se The presence of these vacancies causes the Fermi level to shift upwards, moving into the conduction band, which imparts n-type semiconductor characteristics to the material. aip.orgsci-hub.sersc.org The change in electronic structure is also dependent on the crystal phase of the this compound, as the effect of a vacancy is tied to the specific bonding-antibonding interactions within each structure. acs.org

Table 1: Effect of Oxygen Vacancies on the Electronic Properties of this compound
PropertyPristine WO₃WO₃₋ₓ (with Oxygen Vacancies)Reference
Band Gap (eV)~2.772.53 - 2.71 mdpi.com
Defect StatesAbsentDonor levels created below the conduction band researchgate.netsci-hub.se
Fermi LevelWithin the band gapShifted up into the conduction band aip.orgrsc.org
Semiconductor TypeIntrinsicn-type sci-hub.se

Impact of Oxygen Vacancies on this compound Conductivity

The electrical conductivity of this compound is strongly influenced by the concentration of oxygen vacancies. researchgate.net In stoichiometric WO₃, the concentration of charge carriers is low. However, when oxygen vacancies are created, they act as n-type dopants by donating electrons to the conduction band, thereby increasing the free carrier concentration. researchgate.netrsc.org

This enhanced carrier density leads to a significant improvement in electrical conductivity. materials.international Studies have shown a direct correlation between the density of oxygen vacancies and the increase in conductivity. researchgate.net For example, oxygen-deficient WO₃₋ₓ crystals exhibit enhanced electrical conductivity, which in turn improves their performance in applications like pseudocapacitors. materials.international The formation of a "defect band" from the overlap of donor orbitals at high vacancy concentrations can further reduce the activation energy for conduction. researchgate.net

Role of Oxygen Vacancies in Tailoring this compound Surface Reactivity

Oxygen vacancies on the surface of this compound act as active sites, playing a crucial role in enhancing the material's surface reactivity. mdpi.comresearchgate.net These vacancies can serve as preferential sites for the adsorption of reactant molecules. mdpi.com For instance, the presence of oxygen vacancies has been shown to improve the adsorption of molecules like *H, *OH, and *OOH, which are key intermediates in electrocatalytic water splitting. mdpi.com

Furthermore, surface oxygen vacancies can influence the surface structure itself. High concentrations of vacancies can lead to surface reconstruction, creating new, more reactive surface facets. acs.org This modification of the surface provides a method to improve the gas-sensing capabilities and catalytic activity of this compound. jmst.orgdiffer.nl The vacancies not only promote interfacial charge separation but can also tune the band structure to increase the oxidative power of charge carriers at the surface. researchgate.net

Strategies for Oxygen Vacancy Creation in this compound

Several methods have been developed to introduce and control the concentration of oxygen vacancies in this compound. These strategies are essential for tailoring the material's properties for specific applications.

Thermal Treatment: Annealing this compound in an inert (e.g., Argon) or a reducing (e.g., H₂/N₂ mixture) atmosphere at elevated temperatures is a common method. researchgate.netmdpi.com The lack of oxygen in the environment promotes the removal of lattice oxygen, creating vacancies. The concentration of vacancies can be controlled by adjusting the annealing temperature and time. researchgate.netmdpi.com

Plasma Treatment: Exposing this compound to a plasma, such as an Argon plasma, can effectively create oxygen vacancies at lower temperatures compared to thermal annealing. chinesechemsoc.org The energetic plasma ions bombard the material's surface, knocking out oxygen atoms.

Ion Irradiation: Bombarding the this compound surface with ions like H⁺, He⁺, or Ar⁺ is another technique to introduce oxygen vacancies. researchgate.net This method allows for precise control over the defect concentration and depth profile.

Chemical Reduction: Using chemical reducing agents during or after the synthesis of this compound can create oxygen-deficient structures.

Dehydration of Hydrated this compound: The process of removing structural water from this compound hydrates (WO₃·nH₂O) during calcination can create an intermediate state with dangling bonds or oxygen vacancies. rsc.org

Table 2: Comparison of Strategies for Creating Oxygen Vacancies in this compound
StrategyDescriptionControlling FactorsReference
Thermal AnnealingHeating in an inert or reducing atmosphere.Temperature, time, gas composition. researchgate.netmdpi.com
Plasma TreatmentExposure to energetic plasma.Plasma gas, power, treatment time. chinesechemsoc.org
Ion IrradiationBombardment with high-energy ions.Ion type, energy, fluence. researchgate.net
DehydrationCalcination of hydrated this compound precursors.Precursor hydration state, calcination temperature. rsc.org

Heteroatom Doping Strategies in this compound

Besides creating intrinsic defects like oxygen vacancies, doping this compound with foreign elements, known as heteroatoms, is another powerful defect engineering strategy. mdpi.com This involves intentionally introducing non-metallic or metallic atoms into the WO₃ lattice to substitute either tungsten or oxygen atoms. This modification can significantly alter the electronic, optical, and catalytic properties of the material. mdpi.comsciopen.com

Non-Metallic Doping of this compound (e.g., Nitrogen, Sulfur)

Doping this compound with non-metallic elements such as nitrogen (N) and sulfur (S) has been shown to be an effective way to modify its properties. researchgate.netutexas.edu These dopants can substitute oxygen atoms in the WO₃ lattice, leading to changes in the electronic band structure and improved performance in applications like photocatalysis and electrochromism. rsc.orgresearchgate.net

Nitrogen Doping: Introducing nitrogen into the WO₃ lattice can create N 2p states above the O 2p valence band, effectively narrowing the band gap. rsc.org This leads to enhanced absorption of visible light. Nitrogen doping has been achieved through methods like reactive sputtering in an N₂ or N₂O atmosphere and thermal treatment in ammonia. researchgate.net While it can improve optical modulation, high doping levels can sometimes impair performance due to the introduction of excessive lattice defects. utexas.eduresearchgate.net

Sulfur Doping: Sulfur, being in the same group as oxygen, can also act as a dopant. Sulfur incorporation can lead to the formation of intragap impurity bands, causing a red shift in the material's absorption spectrum and narrowing the band gap from ~2.7 eV to ~2.6 eV. utexas.edu This has been shown to enhance photoelectrochemical performance at low concentrations. utexas.edu Synthesis methods include spray pyrolysis using a sulfur-containing precursor like ammonium (B1175870) sulfide. utexas.edu

The combination of heteroatom doping with the presence of oxygen vacancies can lead to synergistic effects, further enhancing the catalytic activity and other functional properties of this compound. mdpi.com

Metallic Doping of this compound (e.g., Noble Metals)

The introduction of metallic dopants, particularly noble metals, into the this compound (WO₃) matrix is a widely employed strategy to modify its physicochemical properties. This process involves incorporating elements like gold (Au), platinum (Pt), palladium (Pd), and silver (Ag) to create specific electrical, optical, and magnetic characteristics. chinatungsten.com The modification of this compound films with noble metals is a crucial method for enhancing their performance in various applications, most notably in gas sensing and catalysis. chinatungsten.comresearchgate.net

The primary mechanisms behind the performance enhancement involve both electronic and chemical sensitization. Electronically, a Schottky barrier can form at the interface between the noble metal nanoparticle and the n-type WO₃ semiconductor. chinatungsten.com This barrier facilitates the separation of electron-hole pairs generated by external stimuli, which can improve electrochromic and photocatalytic performance. chinatungsten.com Chemically, noble metals act as catalysts, often through a "spillover" effect, where reactive species adsorbed on the metal surface migrate to the oxide support, enhancing sensitivity and reaction rates. chinatungsten.comunimap.edu.my

Research has demonstrated significant improvements in the gas sensing capabilities of WO₃ upon doping with noble metals. researchgate.net For instance, doping can lead to a marked increase in the sensitivity and selectivity of sensors, as well as a reduction in their optimal operating temperature. researchgate.net Au-doped WO₃ sensors have shown high response and selectivity to nitrogen dioxide (NO₂) at low operating temperatures of 150 °C. unimap.edu.my Similarly, Pt-functionalized WO₃ nanorods exhibited very high sensitivity and fast response/recovery times for gas sensing, attributed to the spillover effect and electronic interactions between the metal and the oxide support. unimap.edu.my The doping process also influences the material's microstructure; studies on Ag- and Au-doped WO₃ films have shown that doping decreases crystallinity and increases surface roughness, which can be beneficial for gas sensor applications. ijera.com

The choice of noble metal and its concentration are critical factors that determine the final properties of the material. For example, the band gap of WO₃ can be tuned by doping; pure WO₃ has a band gap of about 3.4 eV, which decreases to 3.24 eV with Ag doping and 3.04 eV with Au doping. ijera.com This alteration of electronic properties is fundamental to the enhanced performance observed in doped materials.

Table 1: Effects of Noble Metal Doping on this compound Properties

Dopant Synthesis/Doping Method Observed Effects Application Area Reference
Gold (Au) Electron Beam EvaporationDecreased band gap (to 3.04 eV), increased surface roughness, reduced crystallinity.Gas Sensing ijera.com
Silver (Ag) Electron Beam EvaporationDecreased band gap (to 3.24 eV), increased surface roughness.Gas Sensing ijera.com
Platinum (Pt) One-Pot MethodFast response/recovery, high sensitivity due to spillover effect.Gas Sensing unimap.edu.my
Palladium (Pd) DC SputteringHigher sensitivity compared to undoped WO₃.Gas Sensing unimap.edu.my
Au, Pt, Pd Screen-PrintingImproved sensitivity to NO₂.Gas Sensing researchgate.net

Co-Doping Approaches in this compound Materials

Co-doping, the incorporation of two or more different types of dopant atoms into the this compound lattice, is an advanced strategy to achieve synergistic effects that surpass the capabilities of single-dopant systems. researchgate.netx-mol.net This approach allows for more precise tuning of the electronic, optical, and catalytic properties of WO₃ by leveraging the combined functionalities of the selected elements. mdpi.comrsc.org Co-dopants can include combinations of noble metals, non-noble metals, and non-metals.

A significant body of research highlights the synergistic benefits of co-doping. For example, the co-doping of WO₃ with ruthenium (Ru) and palladium (Pd) has been shown to dramatically enhance its acetone (B3395972) sensing properties. researchgate.netx-mol.net The resulting material exhibited a sensitivity of 99.80% with rapid response/recovery times (10 seconds and 2 minutes, respectively) at an operating temperature of 300 °C. researchgate.netx-mol.net This improvement is attributed to the catalytic action and synergistic interplay between Ru and Pd. researchgate.netx-mol.net

In the realm of energy storage, co-doping has also proven effective. A study on iron (Fe) and vanadium (V) co-doped WO₃ nanostructures, anchored on graphitic carbon nitride (g-C₃N₄) sheets, demonstrated exceptional performance as a supercapacitor electrode material. rsc.orgrsc.org The FeV-WO₃@g-C₃N₄ composite electrode exhibited a specific capacitance of 1033.68 F g⁻¹, significantly higher than that of undoped WO₃ (422.76 F g⁻¹). rsc.org The enhancement is credited to the synergistic effect of the co-dopants and the high surface area and conductivity of the g-C₃N₄ support. rsc.org

Co-doping is also a promising strategy for photoelectrochemical applications. The fabrication of anodic cobalt-fluoride (Co-F) co-doped WO₃ layers has been explored for light-assisted water splitting. uj.edu.placs.org The co-doping was found to improve photoelectrochemical activity, with the catalytic effects attributed to both cobalt and fluoride (B91410) ions. uj.edu.pl Similarly, the co-doping of this compound with nitrogen (N) and sulfur (S) in a composite with carbon nanofibers has been used to create a functional interlayer in lithium-sulfur batteries, effectively suppressing the shuttle effect and improving cycling performance. uts.edu.au

These examples underscore a common principle: co-doping can introduce a combination of effects, such as creating more active sites, improving electronic conductivity, and optimizing the adsorption of intermediates, leading to a significant leap in catalytic and electrochemical performance. mdpi.com

Table 2: Examples of Co-Doping Systems in this compound

Co-Dopants Support/Matrix Key Synergistic Effect Target Application Reference
Ruthenium (Ru), Palladium (Pd) WO₃ NanomaterialEnhanced sensitivity (99.80%) and response time to acetone.Gas Sensing researchgate.netx-mol.net
Iron (Fe), Vanadium (V) g-C₃N₄High specific capacitance (1033.68 F g⁻¹).Supercapacitors rsc.orgrsc.org
Cobalt (Co), Fluorine (F) Anodic WO₃ LayerImproved photoelectrochemical activity.Water Splitting uj.edu.placs.org
Nitrogen (N), Sulfur (S) Carbon NanofibersRestrained polysulfide shuttle effect.Lithium-Sulfur Batteries uts.edu.au

Crystallographic Shear Planes and Tungsten Bronze Formation in this compound Systems

Non-stoichiometry in this compound is frequently accommodated by the formation of extended defects known as crystallographic shear (CS) planes. rsc.orgresearchgate.net These planar defects arise in reduced tungsten oxides (WO₃₋ₓ) as a mechanism to cope with oxygen deficiency without generating a high concentration of point defects (oxygen vacancies). rsc.org A CS plane is formed when a layer of oxygen atoms is removed and the remaining crystal structure "shears" to eliminate the resulting gaps. This changes the linkage of WO₆ octahedra from purely corner-sharing, as in stoichiometric WO₃, to include regions of edge-sharing octahedra along the plane. researchgate.net

The formation of CS planes leads to a homologous series of sub-stoichiometric oxides with general formulas like WₙO₃ₙ₋₁ and WₙO₃ₙ₋₂. rsc.org The specific orientation of these planes, such as {102}, {103}, or {001}, depends on the degree of reduction. researchgate.netroyalsocietypublishing.org For instance, in the WₙO₃ₙ₋₂ series, a higher degree of reduction is accommodated by CS planes lying on {103} planes. researchgate.net The elastic strain energy associated with these defects influences their formation and ordering within the crystal. royalsocietypublishing.org These structures, also known as Wadsley-Roth phases, are common in niobium tungsten oxides, where blocks of ReO₃-like structures are separated by CS planes, creating tunnels that can facilitate ion diffusion. acs.orgrsc.org

The ability of the this compound structure to host foreign ions is closely related to its defect chemistry and leads to the formation of another important class of compounds: tungsten bronzes (MₓWO₃). researcher.life Tungsten bronzes are formed by the insertion (intercalation) of guest cations (M), such as protons (H⁺), alkali metals (Li⁺, Na⁺), or ammonium ions (NH₄⁺), into the interstitial sites of the WO₃ lattice. researcher.lifeacs.org This process is typically accompanied by the injection of an equal number of electrons, which localize on tungsten sites, reducing W⁶⁺ to W⁵⁺.

The formation of tungsten bronzes is the fundamental mechanism behind the electrochromic effect in WO₃. The intercalation of ions and electrons alters the electronic structure, causing a dramatic change in the material's optical properties, typically from transparent to a deep blue color. researcher.life The structure of the resulting bronze depends on the type and concentration of the intercalated ion. For example, hydrothermal synthesis using ammonium metatungstate or ammonium paratungstate as precursors can lead to the formation of a hexagonal ammonium tungsten bronze ((NH₄)₀.₂₅WO₃). scispace.comchemrxiv.orgacs.org Interestingly, the precursor structure can direct the formation pathway; the presence of a paratungstate B cluster can lead to a metastable pyrochlore-type intermediate (WO₃·0.5H₂O) before the final hexagonal bronze phase is formed. scispace.comacs.org

Defect-Mediated Property Tuning in this compound

Defect engineering is a powerful strategy for tuning the functional properties of this compound by intentionally introducing and controlling defects such as oxygen vacancies, dopants, and extended defects like crystallographic shear planes. sci-hub.sesci-hub.se These defects significantly alter the electronic and crystal structure of the material, thereby modulating its optical, electrical, and catalytic behavior. aip.orgiphy.ac.cn

Oxygen vacancies are one of the most common and influential defects in WO₃. osti.govresearchgate.net They act as shallow donors, increasing the n-type carrier concentration and electrical conductivity. osti.govspiedigitallibrary.org The presence of oxygen vacancies can create localized defect states within the band gap. aip.orgresearchgate.net This modification of the electronic band structure is crucial for many of WO₃'s applications. For instance, introducing oxygen vacancies can lead to the appearance of lower-energy optical absorptions, which is a key aspect of its electrochromic and photocatalytic properties. aip.org In catalysis and sensing, oxygen vacancies often serve as active sites, enhancing surface redox reactions and improving the material's sensitivity and catalytic performance. sci-hub.sesci-hub.se For example, oxygen-deficient W₁₈O₄₉ nanostructures show significantly enhanced performance in electrochemical glucose sensing compared to stoichiometric WO₃, an effect attributed to the presence of these defect sites. sci-hub.se

Doping with foreign atoms, as discussed in sections 4.2.2 and 4.2.3, is another primary method of defect-mediated tuning. Dopants can substitute for tungsten or occupy interstitial sites, altering the lattice and electronic configuration. This can modify the band gap, carrier density, and create catalytic centers. unimap.edu.mymdpi.com

Furthermore, extended defects can be controlled to tune properties. Strain engineering in epitaxial thin films can be used to create unique line defects, which can act as local hole channels and lead to highly tunable band structures for applications in photocatalysis and electrochromism. iphy.ac.cn Crystalline defects like shear planes not only accommodate non-stoichiometry but also create open tunnel structures that are favorable for ion intercalation and diffusion, which is essential for battery and electrochromic device performance. acs.orgiphy.ac.cn

Theoretical and Computational Investigations of Tungsten Oxide

Density Functional Theory (DFT) Studies on Tungsten Oxide

Density Functional Theory (DFT) has become a powerful tool for investigating the fundamental properties of this compound (WO₃) at the atomic level. These computational studies provide insights into the electronic structure, defect energetics, and surface reactivity of its various crystalline phases.

Electronic Structure Calculations of Stoichiometric and Non-Stoichiometric this compound

DFT calculations have been instrumental in characterizing the electronic band structure of different this compound polymorphs. scispace.com Standard DFT approaches, like the Generalized Gradient Approximation (GGA), often underestimate the band gap of WO₃. researchgate.net To address this, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have been employed. researchgate.net For instance, the HSE06 functional has shown good agreement with experimental band gap values for WO₃. researchgate.net The band gap of tungsten trioxide is influenced by its crystal structure, with calculated values varying between different phases such as monoclinic, tetragonal, orthorhombic, and cubic. scispace.comfugus-ijsgs.com.ng The top of the valence band is typically dominated by O 2p states, while the bottom of the conduction band is primarily composed of W 5d states. researchgate.net

Studies have also explored non-stoichiometric tungsten oxides (WOₓ, where x < 3). The introduction of oxygen vacancies significantly alters the electronic structure. For amorphous this compound (α-WOₓ), reducing the oxygen content from α-WO₃ to α-WO₂.₅ and α-WO₂ has been shown to narrow the bandgap. aip.org For example, the bandgap of α-WO₃ is calculated to be 2.54 eV, which decreases to 0.2 eV for α-WO₂.₅ and then slightly increases to 0.32 eV for α-WO₂. aip.org This is attributed to the W 5d and O 2p hybridized states moving closer to the valence band with decreasing oxygen concentration. aip.org

Calculated Band Gaps of this compound Polymorphs

This compound PhaseCalculation MethodBand Gap (eV)Direct/Indirect
Monoclinic (γ-WO₃)GGA0.98Indirect
CubicGGA1.02Direct
TetragonalGGA1.22Direct
OrthorhombicGGA1.4Indirect
Amorphous (α-WO₃)HSE062.54-
Amorphous (α-WO₂.₅)HSE060.2-
Amorphous (α-WO₂)HSE060.32-

Defect Formation Energy and Stability in this compound Systems

DFT calculations are crucial for understanding the formation and stability of intrinsic point defects in this compound, such as oxygen vacancies (Vₒ) and tungsten vacancies (V_W). aip.orgaip.org The formation energy of oxygen vacancies is generally lower than that of tungsten vacancies, indicating that oxygen vacancies are the more prevalent defect. aip.orgaip.org The formation energy of an oxygen vacancy in monoclinic γ-WO₃ depends on its crystallographic direction, with values being higher along the researchgate.net direction compared to the fugus-ijsgs.com.ng or aip.org directions. aip.org DFT calculations have yielded oxygen vacancy formation energies of approximately 1.5 eV. escholarship.org

The stability of Schottky defects, which consist of a tungsten vacancy and three oxygen vacancies, is sensitive to their geometry and orientation within the crystal lattice. aip.org The formation enthalpy of γ-WO₃ has been calculated using DFT to be -8.55 eV, which is in good agreement with the experimental value of -8.73 eV. aip.orgaip.org These defect studies are essential for understanding the material's properties in various applications, including its use in fusion environments where it may be exposed to helium plasma. aip.orgaip.org

Calculated Defect Formation Energies in Monoclinic γ-WO₃

DefectFormation Energy (eV)
Oxygen Vacancy (Vₒ)~1.5
Tungsten Vacancy (V_W)Higher than Vₒ

Adsorption and Reaction Mechanisms on this compound Surfaces

DFT simulations provide detailed insights into the adsorption of molecules and subsequent reaction pathways on this compound surfaces. For example, the interaction of hydrogen (H₂) with the monoclinic WO₃(001) surface has been studied. acs.orgresearchgate.net The molecular adsorption of H₂ on a pristine WO₃ surface is weak, with a binding energy of -0.30 eV. acs.orgresearchgate.net The subsequent heterolytic dissociation of H₂ on terminal W-O sites has an exothermic binding energy of -0.79 eV but is kinetically hindered by an activation barrier of 0.34 eV. acs.orgresearchgate.net The presence of platinum (Pt) clusters on the WO₃ surface facilitates the spontaneous homolytic dissociation of H₂, leading to the formation of hydrogen intermediates at room temperature. acs.org

The adsorption of other molecules, such as nitrogen dioxide (NO₂), has also been investigated. chemrxiv.org On an oxygen-deficient O-terminated WO₃(001) surface, a bridging oxygen atom near a defect acts as an active site where NO₂ is oxidized to nitrate. chemrxiv.org On a WO-terminated surface, an oxygen atom from the NO₂ molecule can fill the oxygen vacancy, with the remaining NO fragment adsorbing onto a tungsten atom. chemrxiv.org These studies are critical for understanding the sensing mechanisms of this compound-based gas sensors.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound at the atomic scale, particularly processes like oxidation and surface interactions under irradiation. diva-portal.orgdiva-portal.orgacs.org Classical MD simulations using reactive force fields, such as ReaxFF, have been developed to model the complex interactions in W-H-O systems. diva-portal.org These simulations have been used to investigate the oxidation of tungsten surfaces at room temperature when irradiated by low-energy oxygen plasma. diva-portal.org

MD simulations are also used to study sputtering, reflection, and adsorption phenomena on WO₃ surfaces under particle bombardment. diva-portal.orgacs.org For instance, simulations of argon (Ar) ion irradiation on a WO₃ surface have shown that the sputtering yield of oxygen increases with the incident energy of Ar, while the sputtering of tungsten remains low. diva-portal.orgacs.org These simulations often utilize machine-learned potential energy functions, trained on large datasets from DFT calculations, to accurately describe the interatomic forces. diva-portal.orgacs.org Furthermore, MD simulations have been used to investigate the interaction of this compound nanodots with protein domains, providing insights into their potential cytotoxicity. researchgate.net

Machine Learning and Data-Driven Approaches for this compound Materials Design

Machine learning (ML) is increasingly being integrated with computational and experimental data to accelerate the design and discovery of new this compound-based materials with desired properties. mdpi.comnih.gov

Predictive Modeling for this compound Material Properties

ML models are being developed to predict the properties and performance of this compound materials for various applications. mdpi.comresearchgate.net For example, in the context of electrochromic devices, ML has been used to create prediction maps for properties like electrochemical reversibility and color persistence of LiₓWO₃ films based on deposition parameters. rsc.org By training models on experimental data, it is possible to identify optimal synthesis conditions for high-performance materials. rsc.org

In the field of gas sensing, data mining and ML algorithms have been utilized to identify the most suitable semiconductor metal oxide for detecting specific gases. researchgate.net For instance, a Word2vec model was used to predict that this compound would be highly effective for detecting triethylamine. researchgate.net ML models, such as artificial neural networks (ANNs), are also coupled with sensor arrays to improve gas identification and quantification. acs.org Furthermore, ML techniques like random forest algorithms have been employed to predict the mechanical properties of related materials like tungsten disulfide (WS₂) monolayers by modeling the correlation between factors like temperature, defects, and strain rate. These predictive models offer a powerful and efficient methodology for the rational design of next-generation functional materials based on this compound. researchgate.net

Optimization of this compound Synthesis and Performance Parameters

The synthesis of this compound with tailored properties for specific applications is a complex process influenced by numerous parameters. Computational modeling has emerged as a critical tool for understanding and optimizing these synthesis conditions to achieve desired performance characteristics.

Theoretical studies, often in conjunction with experimental work, aim to control key material properties such as particle size, morphology, crystallographic phase, and surface chemistry. samipubco.com Common synthesis techniques for this compound nanoparticles include sol-gel processing, hydrothermal and solvothermal methods, and chemical vapor deposition (CVD). samipubco.com Sol-gel methods, for instance, can produce high-purity nanoparticles with controlled porosity, which is advantageous for applications like gas sensing. samipubco.com However, careful control of reaction conditions, such as pH and temperature, is necessary to prevent the formation of impurities or amorphous phases. samipubco.com

Hydrothermal and solvothermal synthesis routes are widely employed to create this compound nanostructures with specific morphologies, including nanorods, nanowires, and nanosheets. samipubco.com These well-defined shapes can enhance surface reactivity and improve charge transport properties. samipubco.com Computational models can help predict how different precursors and reaction conditions in these methods will influence the final morphology.

First-principles calculations have been used to investigate how different synthesis conditions can stabilize various phases of this compound. For example, studies have shown that several phases of WO₃, typically found at high temperatures or pressures, exhibit a valence band maximum that is higher in energy and have smaller electronic gaps compared to the room-temperature monoclinic phase. acs.org This makes them more suitable for absorbing sunlight efficiently. acs.org Epitaxial growth on specific substrates is a proposed method to stabilize these metastable phases at ambient conditions, thereby enhancing the material's performance as a photoanode. acs.org

Additives can also play a significant role in determining the crystal phase of this compound during synthesis. For instance, the use of different additives like ethylene (B1197577) diamine tetra acetic acid and DL–malic acid at room temperature has been shown to selectively produce orthorhombic WO₃·0.33H₂O and monoclinic WO₃·2H₂O, respectively. mdpi.com The monoclinic phase demonstrated a lower overpotential and Tafel slope for the hydrogen evolution reaction in acidic solutions, indicating better electrocatalytic performance. mdpi.com

Computational screening can accelerate the discovery of optimal synthesis parameters. By simulating the effects of various dopants and synthesis conditions, researchers can narrow down the experimental parameters that need to be tested. For example, high-throughput computational screening has been employed to identify promising doped transition metal oxides for various catalytic applications. x-mol.net

The following table summarizes the influence of different synthesis methods on the properties of this compound:

Synthesis MethodControlled PropertiesAdvantagesChallenges
Sol-GelParticle size, porosity, purityHigh purity, controlled porosityRequires careful control of pH and temperature
Hydrothermal/SolvothermalMorphology (nanorods, nanowires, nanosheets)Well-defined morphologies, enhanced surface reactivityRequires elevated temperatures and pressures
Chemical Vapor Deposition (CVD)Film thickness, uniformityUniform and high-quality filmsCan be a complex and expensive process

Integration of Artificial Intelligence in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming materials science research, and the study of this compound is no exception. These computational techniques are being utilized to accelerate the discovery of new materials, predict their properties, and optimize their performance for a wide range of applications. samipubco.commdpi.comresearchgate.net

Machine learning models can be trained on large datasets, either from computational simulations or experimental results, to predict the properties of new or modified this compound materials. mdpi.com This data-driven approach can significantly reduce the time and effort required for materials discovery compared to traditional trial-and-error methods. researchgate.net For instance, ML models have been used to screen large compositional spaces to identify promising new photoanode materials, including those based on this compound, for photoelectrochemical (PEC) water splitting. mdpi.com These models can predict key properties such as bandgap, formation energy, stability, and carrier mobility based on the material's composition and crystal structure. mdpi.com

In the context of electrochromic devices, machine learning has been successfully employed to predict the performance of devices based on tungsten trioxide. acs.orgnih.gov In one study, seven different regression methods were used to model the electrochromic characteristics of flexible devices. acs.orgnih.gov The K-nearest neighbor (KNN) algorithm was found to be the most accurate for predicting the bleaching state, while the Gaussian process regressor was best for the coloration state. acs.orgnih.gov Such models can serve as a valuable tool for designing and optimizing energy-saving flexible electronic systems. acs.orgnih.gov

AI is also being used to guide the synthesis of novel materials. By combining machine learning with data mining, researchers can identify promising new transition metal oxide structures. researchgate.net Generative AI models, such as Crystal Diffusion Variational Autoencoder (CDVAE) and Large Language Models (LLMs), can generate a wide range of plausible crystal structures that can then be further investigated using more computationally intensive methods like Density Functional Theory (DFT). researchgate.net This approach was used to discover new stable open-tunneled oxide materials for potential battery applications. researchgate.net

Furthermore, AI can assist in the analysis of complex experimental data. For example, in the development of gas sensors based on this compound nanowires, principal component analysis (PCA) and artificial neural networks (ANNs) were used to analyze the sensor responses to different gases. rsc.org This allowed for better discrimination between various analytes and helped in optimizing the sensor's performance. rsc.org Researchers have also utilized data mining of scientific literature to guide the synthesis of functionalized this compound with enhanced oxygen vacancies for the highly sensitive detection of specific volatile organic compounds. nih.gov

The table below presents a selection of machine learning models and their applications in this compound research:

Machine Learning ModelApplicationPredicted/Optimized Parameters
K-Nearest Neighbors (KNN), Gaussian Process RegressorElectrochromic DevicesBleaching and coloration states, optical contrast, switching times. acs.orgnih.gov
Decision Tree, Random ForestPerovskite Solar CellsPower conversion efficiency, electro-optical properties. zenodo.org
Neural NetworksEnergy-saving filmsTransmittance, shading coefficient. acs.org
Principal Component Analysis (PCA), Artificial Neural Networks (ANNs)Gas SensorsGas discrimination, sensor response. rsc.org
Crystal Diffusion Variational Autoencoder (CDVAE), Large Language Models (LLMs)Materials DiscoveryFormation energy, band gap, structural stability. researchgate.net

Functional Applications and Performance Mechanisms of Tungsten Oxide

Electrochromic Devices Utilizing Tungsten Oxide

Electrochromism is the phenomenon where a material exhibits a reversible change in its optical properties, such as color or transparency, in response to an applied electrical voltage. wikipedia.org this compound is one of the most extensively studied and commercially utilized electrochromic materials due to its high coloration efficiency, good cycling stability, and relatively low cost. tungsten-powder.com These properties make it an ideal candidate for applications like smart windows, which can modulate the transmission of light and heat to improve energy efficiency in buildings. ustb.edu.cn

The electrochromic effect in this compound thin films is based on the dual injection and extraction of electrons and ions. atomfair.com The most widely accepted model is the valence transition theory. tungsten-film.com In its transparent state, tungsten is in its highest oxidation state (W⁶⁺). When a small negative voltage (typically 1-2V) is applied, electrons are injected into the WO₃ film from a transparent conducting electrode, and to maintain charge neutrality, positive ions (like H⁺ or Li⁺) from an electrolyte are simultaneously inserted into the film. tungsten-film.comtungsten-powder.com

This process can be represented by the following chemical equation:

WO₃ (transparent) + xM⁺ + xe⁻ ↔ MₓWO₃ (colored) tungsten-powder.com

Here, M⁺ represents an intercalating ion. The injected electrons reduce some of the W⁶⁺ ions to a lower oxidation state, W⁵⁺. The presence of both W⁶⁺ and W⁵⁺ states leads to the formation of a tungsten bronze (MₓWO₃), which is intensely colored, typically a deep blue. tungsten-film.com The optical absorption is attributed to the intervalence charge transfer between adjacent W⁵⁺ and W⁶⁺ sites. semanticscholar.org The process is reversible; applying a positive voltage extracts the electrons and ions, returning the film to its transparent W⁶⁺ state. wikipedia.org

The structure of the this compound film plays a crucial role in its electrochromic performance. Amorphous WO₃ films are often preferred as their disordered structure provides more open channels for ion intercalation and deintercalation, facilitating faster switching speeds. researchgate.net

To improve the performance of this compound-based electrochromic devices for practical applications, researchers have focused on several key strategies: nanostructuring, regulating crystallinity, fabricating hybrid films, and creating multilayer composite structures. rsc.org

Nanostructuring: Creating nanostructured WO₃ films, such as nanowires, nanorods, or porous networks, significantly increases the surface area available for electrolyte interaction. atomfair.com This enhanced surface area facilitates faster ion transport, leading to improved switching speeds. For instance, WO₃ nanowire films have demonstrated switching speeds that are 30-40% faster than dense films. atomfair.com

Doping and Hybridization: Introducing other metal oxides or conductive materials into the this compound matrix can enhance its electronic conductivity and electrochemical stability. For example, doping with elements like Hafnium (Hf) has been shown to improve optical contrast and switching speed. researchgate.net Composite films incorporating conductive additives like indium tin oxide (ITO) nanoparticles, carbon nanotubes, or graphene can also improve charge transport and mechanical stability. atomfair.comnih.gov

Multilayer Structures: The design of the entire electrochromic device stack is critical. A typical device consists of five layers: a transparent conductor, an electrochromic layer (e.g., WO₃), an ion conductor (electrolyte), an ion storage layer (e.g., Nickel Oxide), and another transparent conductor. doaj.org Optimizing each of these layers and their interfaces is essential for high performance. For instance, using a LiₓNiOᵧ film as the ion storage layer has been shown to result in devices with high optical contrast and fast switching times. acs.org

The following table summarizes the performance of this compound electrochromic devices with different enhancement strategies:

Enhancement StrategyOptical Modulation (%)Switching Time (Coloration/Bleaching) (s)Coloration Efficiency (cm²/C)Reference
Pristine WO₃ ~50-60%~20 s to a few minutes- doaj.org
7% Hf-doped WO₃ 75%1.28 / 3.14161.87 researchgate.net
WO₃/ITO Nanocomposite 88%-154.16 nih.gov
LiₓNiOᵧ Ion Storage Layer 72.8%13 / 3.5- acs.org
Optimized All-Solid-State Device 50-60% (Reflectance)8.2 / 3.1- doaj.org
Co and Mo co-modified WO₃ -2.7 / 5.6- acs.org

This table is based on interactive data and may be updated with the latest research findings.

Smart windows are a primary application for this compound electrochromic technology. tungsten-powder.com These windows can dynamically control the amount of light and solar energy passing through, leading to significant energy savings in buildings by reducing the need for artificial lighting and air conditioning. ustb.edu.cnresearchgate.net A this compound-based smart window is typically a multilayer device laminated between two panes of glass. tungsten-powder.com

By applying a low voltage, the window can be switched from a clear to a tinted state, blocking a significant portion of the incoming solar radiation. tungsten-powder.com This feature is particularly beneficial in hot climates. Conversely, in colder climates, the window can be kept in its transparent state to allow passive solar heating. The ability to control the window's transparency also provides privacy on demand. chinatungsten.com

Recent advancements have focused on self-powered smart windows that integrate a transparent photovoltaic cell with the electrochromic device. atomfair.com This allows the window to be powered by the sun it is designed to control, making it a more sustainable and energy-efficient solution.

Gas Sensing Applications of this compound

This compound is also a highly effective material for solid-state gas sensors due to its high sensitivity to various gases, fast response times, and good stability. researchgate.net It is a semiconducting metal oxide, and its electrical resistance changes significantly upon exposure to different gases, which forms the basis of its sensing mechanism.

The gas sensing mechanism of n-type semiconductor materials like this compound is primarily based on the change in their electrical conductivity due to the adsorption and desorption of gas molecules on the surface. In ambient air, oxygen molecules are adsorbed onto the this compound surface and capture free electrons from the conduction band, forming chemisorbed oxygen ions (O²⁻, O⁻, or O₂⁻). This process creates an electron-depleted layer, known as a space-charge layer, which increases the electrical resistance of the material.

When a reducing gas (e.g., H₂, CO, NH₃) is introduced, it reacts with the adsorbed oxygen ions, releasing the trapped electrons back into the conduction band of the this compound. researchgate.net This influx of electrons reduces the width of the space-charge layer and, consequently, decreases the electrical resistance of the sensor. The magnitude of this resistance change is proportional to the concentration of the target gas.

For oxidizing gases like nitrogen dioxide (NO₂), the opposite effect occurs. These gases can directly adsorb on the this compound surface and trap more electrons, further increasing the width of the space-charge layer and leading to a significant increase in resistance. researchgate.net

Enhancing the selectivity (the ability to detect a specific gas in a mixture) and sensitivity (the magnitude of the response to a target gas) of this compound gas sensors is a major area of research. Several strategies have been developed to achieve this:

Nanostructuring: Similar to electrochromic devices, creating nanostructured this compound with high surface-to-volume ratios, such as nanoparticles, nanowires, and nanoflowers, provides more active sites for gas adsorption, thereby increasing sensitivity. mdpi.comsemanticscholar.org Porous structures also facilitate faster gas diffusion to the sensing surface. mdpi.com

Doping and Surface Functionalization: The catalytic properties of the sensor surface can be manipulated by doping the this compound with other metals or by decorating its surface with noble metal nanoparticles (e.g., Au, Pt, Pd). scispace.commdpi.com These catalytic additives can promote the dissociation of gas molecules and enhance the surface reactions, leading to improved sensitivity and selectivity for specific gases.

Operating Temperature: The operating temperature of the sensor is a critical parameter that influences its sensitivity and selectivity. mostwiedzy.pl Different gases have optimal reaction temperatures on the this compound surface. By controlling the operating temperature, it is possible to enhance the response to a particular gas while minimizing interference from others. However, a significant research effort is focused on developing sensors that can operate effectively at room temperature to reduce power consumption. mdpi.com

The following table presents a summary of the performance of various this compound-based gas sensors for different target gases:

Target GasSensor Material/StructureOperating Temperature (°C)Response/SensitivityResponse/Recovery TimeReference
NO₂ Monoclinic WO₃ nanocolumns110~22 to 10 ppm- nih.gov
NO₂ Monoclinic WO₃ flower-like nanostructures100>30 to 50 ppb- nih.gov
NO₂ WO₃ nanosheets15030 to 40 ppb- nih.gov
NO₂ W₁₈O₄₉ Nanowires (8-series connected)-9.3 to 2 ppm~9 s / - researchgate.net
NH₃ WO₃ NanoflowersRoom TemperatureHigh< 10 s / - mdpi.com
NH₃ WO₃ Nanorods50192 to 250 ppm10 min / 2 min researchgate.net
H₂S MoO₃@WO₃ composite25028.5 to 10 ppm2 s / 5 s researchgate.net
H₂ Pd/WO₃ thin film--- / 16 s mdpi.com
H₂ Pt doped WO₃ inverse opals200-0.7 s / - (for 5% H₂) acs.org

This table is based on interactive data and may be updated with the latest research findings.

Detection of Specific Gases by this compound Sensors (e.g., NOx, H2, Volatile Organic Compounds)

This compound (WO₃) based gas sensors are extensively researched for their high sensitivity and selectivity towards various hazardous and flammable gases. The sensing mechanism primarily relies on the change in electrical resistance of the this compound material upon interaction with target gas molecules. As an n-type semiconductor, the resistance of WO₃ is influenced by the adsorption and desorption of gas molecules on its surface, which alters the electron concentration in the conduction band.

Nitrogen Oxides (NOx): this compound is a promising material for the detection of nitrogen oxides (NOx), which are highly toxic pollutants. tungsten-oxide.com WO₃ sensors typically exhibit an increase in resistance upon exposure to oxidizing gases like nitrogen dioxide (NO₂), a common component of NOx. tungsten-oxide.comcore.ac.uk Research has shown that nanostructured WO₃, such as nanorods, can efficiently detect NOx at elevated temperatures. For instance, hydrothermally synthesized hexagonal WO₃ nanorods have demonstrated high sensitivity and good linearity for NOx concentrations ranging from 10 to 50 ppm at an operating temperature of 250°C. mdpi.com The sensor showed a response range of 8–84% and could detect NOx even in a high humidity environment of 83%. mdpi.com The selectivity of WO₃ towards NOx is a significant advantage, with studies showing poor response to other gases like ammonia (NH₃) and hydrogen (H₂), making it highly selective for NOx detection. tungsten-oxide.commdpi.com The performance can be influenced by deposition temperature and morphology, with films deposited at 500°C showing better sensing performance for NO₂ at room temperature compared to those deposited at lower temperatures. tungsten-oxide.com

Hydrogen (H₂): Hydrogen is a flammable gas, and its detection is crucial for safety applications. This compound sensors, particularly those employing a gasochromic effect, are effective for H₂ monitoring. semanticscholar.orgnih.gov When coated with a catalyst like platinum (Pt) or palladium (Pd), WO₃ thin films change color from transparent to blue in the presence of hydrogen. semanticscholar.orgnih.gov This occurs because the catalyst dissociates molecular hydrogen, leading to a change in the valence state of tungsten. semanticscholar.org Gasochromic sensors utilizing platinum-coated this compound thin films have demonstrated excellent accuracy, repeatability, and long-term stability in detecting hydrogen within a methane environment. semanticscholar.org Resistive sensors based on nanostructured this compound have also shown high sensitivity to H₂. Reduced this compound (WO₂.₇₂) nanoparticles have enabled H₂ gas sensing at room temperature with a notable response. nih.gov Furthermore, surface decoration of WO₃ nanoparticles with catalysts like PdOx and PtOx has been shown to substantially affect the gas response, allowing for ultrasensitive detection of H₂ even at room temperature with nanowire-based devices. mdpi.com

Volatile Organic Compounds (VOCs): VOCs are a broad class of organic chemicals that are common indoor and outdoor pollutants. This compound has shown high sensitivity to various VOCs, including acetone (B3395972), methanol, and toluene. rsc.org The sensing capability is attributed to the high surface-to-volume ratio and nonstoichiometric nature of this compound nanostructures, which provide highly active adsorption sites. rsc.org For example, sensors fabricated from WO₂.₇₂ nanorods have demonstrated the ability to detect VOCs at concentrations of about 3 ppm, even at room temperature. rsc.org The addition of other metal oxides, such as tin dioxide (SnO₂), to a WO₃ base material can enhance stability and sensitivity towards VOCs like acetaldehyde. acs.org Operando diffuse-reflectance infrared Fourier transform spectra (DRIFTS) studies have confirmed the oxidation catalytic effect of WO₃ on VOCs like toluene and acetylene, identifying oxidized species as reaction products. researchgate.net

Target GasSensor Material/StructureOperating TemperatureConcentration RangeKey FindingsReference
NOx (NO₂)Hexagonal WO₃ nanorods250°C10–50 ppmHigh sensitivity and selectivity; response of 8-84%. mdpi.com
NO₂Sputtered WO₃ thin filmRoom Temperature20–300 ppmGood selectivity; performance dependent on deposition temperature. tungsten-oxide.com
H₂Pt-coated WO₃ thin film (Gasochromic)200°C5% H₂ in MethaneExcellent accuracy and repeatability in a methane environment. semanticscholar.org
H₂Pd-coated WO₃ thin film (Gasochromic)423 K (150°C)As low as 25 ppmHigh sensing response of 6.3 at 25 ppm. nih.gov
H₂Reduced WO₂.₇₂ nanoparticlesRoom Temperature500 ppmExcellent response (27%) and long-term stability. nih.gov
VOCs (general)WO₂.₇₂ nanorodsRoom Temperature~3 ppmFacile VOC detection at ambient temperatures. rsc.org
Ethanol (B145695), Acetone, Methanol, ToluenePt-functionalized WO₃ nanostructures on flexible substrateNot SpecifiedNot SpecifiedGreater response and better selectivity towards ethanol and methanol.

Flexible this compound Gas Sensors

The demand for wearable electronics and flexible devices has driven research into the development of flexible gas sensors. This compound nanostructures are ideal candidates for these applications due to their excellent sensing properties and the ability to be deposited on flexible substrates. A key advantage is the ability to fabricate the entire flexible gas sensing device, including the integration of functional nanostructures, in a single step without requiring complex transfer methods.

One-step vapor-phase deposition methods can be used to directly integrate highly crystalline this compound nanostructures onto polymeric substrates. These nanostructures can be further functionalized with nanoparticles of noble metals like gold (Au) or platinum (Pt) during the deposition process. This functionalization has been shown to significantly improve sensor performance. For instance, flexible sensors based on Pt-functionalized this compound nanostructures exhibit greater responses to various VOCs (such as ethanol, acetone, methanol, and toluene) and enhanced selectivity, particularly towards ethanol and methanol, when compared to sensors with non-functionalized structures.

The fabrication process involves adjusting deposition techniques, like aerosol-assisted chemical vapor deposition (AA-CVD), for use with flexible substrates. core.ac.uk The choice of polymeric substrate is critical, as it must demonstrate good strength and stability throughout the manufacturing process. The performance and reliability of these flexible sensors are influenced by the chosen materials, the dimensions of the transducer, and the fabrication parameters. core.ac.uk Studies on the sensing properties before and after controlled bending processes are crucial to ensure the mechanical robustness and stable performance of these flexible devices. core.ac.uk This integrated approach offers a simpler, faster, and more cost-effective pathway for producing highly functional flexible microsystems for gas sensing.

Photocatalytic Performance of this compound for Environmental Remediation

This compound is an attractive n-type semiconductor for photocatalysis due to its non-toxicity, low cost, chemical stability, and a suitable band gap of approximately 2.6–2.8 eV, which allows it to absorb a portion of the visible light spectrum (around 12% of the solar spectrum). mdpi.comresearchgate.net This makes it a promising material for addressing environmental and energy issues using solar light. rsc.org However, the photocatalytic efficiency of pure this compound is often limited by the rapid recombination of photogenerated electron-hole pairs. rsc.orgrsc.org

Mechanisms of Photocatalytic Pollutant Degradation by this compound

The photocatalytic process in this compound begins when it is irradiated with light energy greater than its band gap energy. nih.gov This leads to the generation of electron-hole pairs (e⁻-h⁺). nih.gov

The fundamental steps are as follows:

Excitation: When a photon of sufficient energy strikes the WO₃ surface, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) behind in the VB. nih.gov

WO₃ + hν → e⁻ (CB) + h⁺ (VB) nih.gov

Generation of Reactive Species: The photogenerated holes in the valence band are powerful oxidizing agents. They can react with water (H₂O) or hydroxide ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). researchgate.net

Oxidation of Pollutants: These hydroxyl radicals, along with the holes themselves, can oxidize and degrade organic pollutants into smaller, less harmful molecules, eventually leading to mineralization into carbon dioxide (CO₂) and water (H₂O). tungsten-oxide.com The electrons in the conduction band can react with adsorbed oxygen (O₂) to form superoxide radicals (•O₂⁻), which also contribute to the degradation process. nih.gov

This compound in Photoelectrochemical Water Splitting

This compound is a promising photoanode material for photoelectrochemical (PEC) water splitting to produce hydrogen, a clean and renewable energy source. nih.govucl.ac.uk Its ability to absorb visible light, combined with good electron mobility (~12 cm²/V·s) and a relatively long hole diffusion length (~150 nm), makes it suitable for this application. nih.govrsc.org In a PEC cell, the WO₃ photoanode absorbs light, generating electron-hole pairs. The holes migrate to the semiconductor/electrolyte interface to oxidize water into oxygen, while the electrons travel through an external circuit to the cathode, where they reduce protons to produce hydrogen gas. mdpi.com

However, the performance of pure WO₃ photoanodes is hindered by several challenges:

Rapid recombination of electron-hole pairs. nih.govrsc.org

Slow kinetics of the water oxidation reaction on the WO₃ surface. nih.gov

Photocorrosion , where the formation of peroxo-species during the reaction can degrade the material's stability. nih.govrsc.org

The conduction band position of WO₃ is slightly too positive to efficiently reduce protons to hydrogen without an external bias. mdpi.comacs.org

To overcome these limitations, various strategies are employed, including nanostructuring to increase surface area and improve charge separation, doping to enhance electrical conductivity, and decorating the surface with co-catalysts to reduce the overpotential for water oxidation. nih.govrsc.org

Photocatalytic Reduction of CO₂ and N₂ using this compound

Beyond water splitting and pollutant degradation, this compound-based photocatalysts are being explored for the reduction of carbon dioxide (CO₂) and nitrogen (N₂). mdpi.com The photocatalytic conversion of CO₂ into valuable fuels like methane (CH₄) or methanol (CH₃OH) offers a pathway to mitigate the greenhouse effect while producing energy. rsc.orgresearchgate.net Similarly, the photocatalytic reduction of N₂ to ammonia (NH₃) under ambient conditions presents a sustainable alternative to the energy-intensive Haber-Bosch process.

Tungsten oxides, with their suitable band structures, show potential for these reduction processes. rsc.org However, challenges remain, including the low adsorption of inert CO₂ and N₂ molecules on the catalyst surface and the high energy barrier for their activation. rsc.orgnih.gov Research focuses on engineering this compound-based materials to improve their catalytic activity. This includes creating defects like oxygen vacancies, which can act as active sites for gas adsorption and activation, and forming heterojunctions with other materials to enhance charge separation and provide more favorable reaction pathways. mdpi.comrsc.org

Strategies for Enhancing Visible-Light Photocatalytic Activity of this compound

To overcome the limitations of pure this compound, particularly its high rate of electron-hole recombination, several strategies have been developed to enhance its photocatalytic activity under visible light. semanticscholar.orgrsc.org

Elemental Doping: Introducing other elements into the WO₃ crystal lattice can alter its electronic structure, improve charge carrier density, and extend its light absorption range. mdpi.comrsc.org

Loading Noble Metal Nanoparticles: Depositing nanoparticles of noble metals like silver (Ag), gold (Au), or platinum (Pt) on the WO₃ surface can enhance photocatalytic activity. rsc.orgucl.ac.ukntu.edu.sg These metal particles can trap photogenerated electrons, promoting charge separation and acting as active sites for catalytic reactions. ntu.edu.sg

Crystal and Morphology Control: The photocatalytic efficiency can be influenced by controlling the crystal phase, exposed facets, and morphology of the this compound. rsc.org For example, specific crystal facets can exhibit higher reactivity, and nanostructures like nanowires or nanosheets provide a larger surface area for reactions to occur. mdpi.comrsc.org

Creating Oxygen Vacancies: Introducing defects such as oxygen vacancies can create new energy levels within the band gap, narrowing the band gap and improving visible light absorption and charge separation. rsc.orgrsc.org

Enhancement StrategyMechanismExample ApplicationReference
Elemental DopingAlters electronic structure, improves charge carrier density.General photocatalysis mdpi.comrsc.org
Noble Metal Loading (e.g., Ag, Pt)Traps electrons to promote charge separation; acts as co-catalyst.Degradation of dyes (Rhodamine B, Methylene Blue) ntu.edu.sg
Heterojunction Formation (e.g., with g-C₃N₄, CdS)Facilitates efficient separation of electron-hole pairs at the interface.Hydrogen production, pollutant degradation mdpi.comnih.gov
Morphology Control (e.g., Nanosheets)Increases surface area and exposes highly reactive crystal facets.Photoelectrochemical water splitting mdpi.comrsc.org
Introducing Oxygen VacanciesNarrows the band gap, improves visible light absorption and charge separation.Photoelectrochemical water splitting, CO₂ reduction rsc.orgrsc.org

Electrocatalytic Applications of this compound

This compound (WO₃) and its non-stoichiometric variants (WOₓ) have emerged as versatile and promising electrocatalysts for a range of energy conversion reactions. Their efficacy stems from inherent properties such as multiple oxidation states, high stability in acidic environments, and the ability to form tungsten bronzes. These characteristics allow for favorable reaction kinetics in various electrocatalytic processes, including water splitting, alcohol oxidation, and the reduction of carbon and nitrogen compounds.

This compound in Hydrogen Evolution Reaction (HER)

This compound is a promising non-noble-metal-based electrocatalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. mdpi.comacs.org While pristine WO₃ exhibits modest activity, its performance can be significantly enhanced through nanostructuring, creating oxygen vacancies, doping, and forming composites. These modifications aim to improve electrical conductivity and increase the number of active sites. mdpi.com

Research has demonstrated that nanostructured forms of this compound, such as nanoplates and nanowires, show improved HER activity. For instance, monoclinic WO₃ nanoplates have been shown to require an overpotential of just 73 mV to achieve a current density of 10 mA cm⁻² in an acidic electrolyte (0.5 M H₂SO₄). acs.orgmdpi.com This enhanced performance is attributed to a larger electrochemically active surface area and favorable hydrogen adsorption energies. The hydrated form, WO₃·H₂O, initially shows a higher overpotential of 147 mV, but its performance improves with electrochemical cycling as the surface is modified to WO₃. acs.org

The introduction of oxygen vacancies to create non-stoichiometric WO₃₋ₓ is a key strategy to boost HER performance. These vacancies improve conductivity and create more active sites for the reaction. mdpi.com Similarly, forming composites with carbon materials or other metals can synergistically enhance catalytic activity.

Table 1: Electrocatalytic Performance of Various this compound-Based Materials for HER

CatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Monoclinic WO₃ Nanoplates0.5 M H₂SO₄7339.5 acs.org
WO₃·H₂O Nanoplates (initial)0.5 M H₂SO₄14743.9 acs.org
WO₃·H₂O (after 10,000 cycles)Distilled Water~15 (for 3.6 mA cm⁻²)30.0 acs.org
Monoclinic WO₃ (after 10,000 cycles)Distilled Water~15 (for 3.6 mA cm⁻²)41.98 acs.org

This compound in Oxygen Evolution Reaction (OER)

The oxygen evolution reaction (OER) is the other half-reaction in water splitting and often represents a significant kinetic bottleneck. While this compound is highly stable in acidic conditions, pristine WO₃ is generally considered inactive for the OER due to its weak binding of hydroxyl (OH*) intermediates. rsc.org However, recent research has shown that its activity can be substantially improved through strategic modifications, particularly by introducing oxygen vacancies.

By using techniques like ultrafast plasma sputtering, abundant oxygen vacancies can be created on the surface of WO₃. This process transforms the intrinsically poor catalyst into an active one for the acidic OER. The resulting material, referred to as WO₃-Vₒ, exhibits a significantly boosted performance compared to its pristine counterpart. The oxygen vacancies alter the surface electronic structure, leading to improved energetics for the OER. For example, in a 0.5 M H₂SO₄ electrolyte, WO₃-Vₒ showed a much smaller Tafel slope (183.3 mV dec⁻¹) compared to pristine WO₃ (280.1 mV dec⁻¹).

Another approach involves incorporating single tungsten atoms into the lattice of other metal oxides. For instance, doping individual tungsten atoms into cobalt spinel oxide (Co₃O₄) has resulted in a catalyst with remarkable OER activity and stability in acidic electrolytes, achieving an overpotential of 251 mV at a current density of 10 mA cm⁻². rsc.org

Table 2: Electrocatalytic Performance of Modified this compound-Based Materials for OER in Acidic Media

CatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Pristine WO₃0.5 M H₂SO₄770280.1 rsc.org
WO₃ with Oxygen Vacancies (WO₃-Vₒ)0.5 M H₂SO₄590183.3 rsc.org
W-doped Co₃O₄0.5 M H₂SO₄251Not Specified rsc.org

Electrocatalytic Oxidation of Alcohols by this compound

This compound-based materials have demonstrated catalytic activity for the electrooxidation of small organic molecules, such as ethanol and ethylene (B1197577) glycol, which is a key reaction in direct alcohol fuel cells. Often, this compound is used as a co-catalyst with noble metals like platinum (Pt) to enhance performance and reduce poisoning by carbonaceous intermediates.

In the case of ethanol oxidation, composites of platinum and this compound (Pt-WO₃/C) have shown higher catalytic activity compared to commercial Pt/C catalysts. researchgate.net The presence of WO₃ is believed to facilitate the oxidative removal of adsorbed CO-like species from the Pt surface, a phenomenon often referred to as the "bifunctional mechanism." The onset potential for ethanol oxidation on Pt-WO₃/C catalysts has been observed to be lower than that on Pt/C, indicating improved reaction kinetics. For instance, the electro-oxidation of ethanol on certain Pt-WO₃/C catalysts started at approximately 0.43 V, which was 0.15 V lower than on Pt/C. researchgate.net

Similarly, for ethylene glycol oxidation, nanostructured alloys of PtIr–WO₃ have been investigated. These materials exhibit enhanced catalytic activity, which is attributed to modifications in the electronic structure of the platinum center and an increased presence of reactive oxo groups at the catalyst's interface. nih.gov

Table 3: Performance of this compound-Based Electrocatalysts in Alcohol Oxidation

CatalystAlcoholKey Performance MetricReference
Pt-WO₃/CEthanolOnset potential ~0.15 V lower than Pt/C researchgate.net
W@Pd/C (core-shell)EthanolMass activity of 9535.5 mA mgPd⁻¹ nih.gov
PtIr–WO₃Ethylene GlycolEnhanced current density compared to PtIr/Vulcan nih.gov

Electrocatalytic CO₂ and N₂ Reduction by this compound

This compound-based materials are being explored as catalysts for the electrochemical reduction of carbon dioxide (CO₂) and nitrogen (N₂), offering pathways to convert these abundant molecules into valuable fuels and chemicals.

For CO₂ reduction, this compound's activity is often linked to its ability to form partially reduced species, such as hydrogen tungsten bronzes (HₓWO₃) or oxygen-deficient oxides (WO₃₋ᵧ), which can act as catalytic sites. These materials have shown the ability to reduce CO₂ to products like formic acid. The specific product selectivity and efficiency depend on the catalyst structure and reaction conditions.

In the realm of N₂ reduction to ammonia (NH₃), a process known as the nitrogen reduction reaction (NRR), this compound has shown promise, particularly when engineered with defects. Oxygen vacancies in WO₃ are believed to facilitate the adsorption and activation of the stable N₂ molecule. Combining WO₃ with other materials, such as tungsten nitride (WN), in a heterostructure can further enhance performance. For example, WN/WO₃ nanosheets have demonstrated a high Faradaic efficiency of 88.9% and a significant ammonia yield rate of 8.4 mg h⁻¹ cm⁻² by optimizing the adsorption of nitrate and nitrite intermediates and facilitating their hydrogenation. acs.org

Table 4: Performance of this compound-Based Electrocatalysts in CO₂ and N₂ Reduction

ReactionCatalystKey Performance MetricProductReference
N₂ ReductionWN/WO₃ NanosheetsFaradaic Efficiency: 88.9 ± 7.2%Ammonia (NH₃) acs.org
N₂ ReductionWN/WO₃ NanosheetsYield Rate: 8.4 mg h⁻¹ cm⁻²Ammonia (NH₃) acs.org

Structure-Activity Relationships in this compound Electrocatalysis

The electrocatalytic performance of this compound is intrinsically linked to its structural and electronic properties. Understanding these structure-activity relationships is crucial for designing more efficient catalysts. Key factors influencing activity include crystal phase, morphology, defects, and synergistic effects in composite materials. mdpi.comresearchgate.net

Crystal Phase and Morphology: this compound exists in various crystal phases (e.g., monoclinic, hexagonal), with different electronic structures and surface energies that affect catalytic activity. mdpi.commdpi.com For instance, the monoclinic phase of WO₃ has been shown to be more active for HER than the hexagonal phase. mdpi.com Nanostructuring, such as creating nanowires or nanoplates, increases the surface area and exposes more active sites. acs.orgmdpi.com

Defect Engineering: The creation of oxygen vacancies in the WO₃ lattice is a powerful strategy to enhance electrocatalytic performance for reactions like HER and OER. mdpi.com These vacancies can improve electrical conductivity and act as new, highly active catalytic sites.

Energy Storage Systems Based on this compound

This compound is a highly investigated material for energy storage applications, particularly in supercapacitors and lithium-ion batteries, due to its high theoretical capacity and multiple oxidation states (from W²⁺ to W⁶⁺). mdpi.comresearchgate.net

In supercapacitors , WO₃ functions as a pseudocapacitive material, where charge is stored through fast and reversible faradaic reactions at the electrode surface. It boasts a high theoretical specific capacitance of 1112 F g⁻¹. mdpi.com However, practical applications have been hindered by its relatively low electrical conductivity and poor cycling stability. mdpi.com To overcome these limitations, research has focused on creating nanostructured WO₃ (nanowires, nanosheets, etc.) and forming composites with highly conductive materials like graphene or activated carbon. For example, a composite of WO₃/reduced graphene oxide (rGO) has exhibited a specific capacitance of 1060 F g⁻¹. nih.gov

In lithium-ion batteries (LIBs) , this compound is explored as a high-capacity anode material with a theoretical capacity of 693 mAh g⁻¹, which is nearly double that of traditional graphite anodes. mdpi.com The energy storage mechanism involves the conversion reaction: WO₃ + 6Li⁺ + 6e⁻ ↔ W + 3Li₂O. However, this reaction is associated with large volume changes during charging and discharging, which can lead to structural collapse and rapid capacity fading. mdpi.com Strategies to mitigate this include designing robust nanostructures like nanorods or nanotubes and creating composites that can buffer the volume expansion. Mesoporous WO₃₋ₓ has demonstrated a high reversible capacity of 748 mAh g⁻¹. rsc.org Niobium tungsten oxides (e.g., Nb₁₆W₅O₅₅) have also shown excellent high-rate performance and long-term stability in full-cell configurations. scispace.com

Table 5: Performance of this compound-Based Materials in Energy Storage Devices

Device TypeElectrode MaterialSpecific Capacitance / CapacityCycling StabilityReference
SupercapacitorWO₃/rGO1060 F g⁻¹ at 5 mV s⁻¹Not Specified nih.gov
SupercapacitorOxygen-enriched WO₃ (&lt;10 nm)228 F g⁻¹ at 0.25 A g⁻¹75% retention after 2000 cycles mdpi.com
Lithium-ion BatteryMesoporous WO₃₋ₓ748 mAh g⁻¹ (reversible)Good cyclability rsc.org
Lithium-ion BatteryWO₃ Nanorods472.3 mAh g⁻¹ after 60 cycles at 500 mA g⁻¹Excellent capacity retention mdpi.com
Lithium-ion BatteryNb₁₆W₅O₅₅ (in NWO/LFP cell)Discharge capacity of 112 mAh g⁻¹ at 5 C88.9% retention after 1000 cycles at 10 C scispace.com

This compound as Electrode Material for Supercapacitors

This compound (WO₃) has garnered significant attention as a promising electrode material for pseudocapacitors, a type of supercapacitor that stores charge through fast and reversible faradaic reactions at the electrode surface. ceramics.orgresearchgate.net Its theoretical capacitance is notably high, estimated to be around 1112 F g⁻¹, which is substantially greater than conventional carbon-based materials used in electric double-layer capacitors (EDLCs). ceramics.org This high theoretical value stems from the multiple oxidation states of tungsten (from +2 to +6), which allows for a wide range of redox transitions. ceramics.org However, the practical application of this compound in supercapacitors is often hindered by its inherent drawbacks, including poor electrical conductivity, which leads to unsatisfactory rate performance and cycling stability. ceramics.org To overcome these limitations, research has focused on strategies such as nanostructuring and the formation of composites with conductive materials. ceramics.org The use of nanostructured this compound, for instance, increases the electrode's specific surface area, providing more active sites for electrochemical reactions and shortening ion diffusion pathways. jst.go.jp

Charge Storage Mechanisms in this compound Supercapacitors

The charge storage in this compound supercapacitors is a complex process that involves two primary mechanisms: electric double-layer capacitance (EDLC) and pseudocapacitance. rsc.org The EDLC mechanism involves the electrostatic accumulation of ions from the electrolyte at the electrode-electrolyte interface, forming a double layer. rsc.org This is a non-faradaic process, meaning no chemical reactions or electron transfers occur across the interface.

The more significant contribution to this compound's high capacitance comes from pseudocapacitance, which involves fast and reversible faradaic reactions occurring at or near the surface of the electrode material. researchgate.netrsc.org This mechanism is akin to a battery-like process but occurs at a much faster rate. In the case of this compound, pseudocapacitance is primarily attributed to the intercalation and deintercalation of protons (H⁺) or other cations from the electrolyte into the crystal structure of the oxide. nih.govwikipedia.org This process can be represented by the following reversible reaction:

WO₃ (bleached state) + xM⁺ + xe⁻ ↔ MₓWO₃ (colored state), where M⁺ can be H⁺, Li⁺, Na⁺, etc. ceramics.org

A key factor influencing the pseudocapacitive performance is the crystal structure of the this compound. For example, hexagonal tungsten trioxide (h-WO₃) possesses a unique tunnel-like structure that facilitates the rapid insertion and extraction of protons, thereby enhancing its pseudocapacitive behavior. researchgate.netnih.gov Detailed analyses have shown that for certain this compound films, capacitive effects, including both electric double-layer capacitance and pseudocapacitance, are the dominant charge storage mechanisms. wikipedia.org For instance, in a 100 nm-thick this compound film, over 78% of the stored charge at a scan rate of 5 mV s⁻¹ was attributed to capacitive effects, with pseudocapacitance accounting for approximately 70% of that capacitive charge storage. wikipedia.org The crystal phase of the material also plays a critical role, with tetragonal WO₃ demonstrating superior energy storage capabilities due to a unique charge storage mechanism and an expanded potential window. researchgate.net

Enhancement of this compound Supercapacitor Performance

Another approach involves the creation of nanostructured this compound materials, such as nanowires, nanorods, and nanosheets. ceramics.orgrsc.org These nanostructures offer a larger surface-area-to-volume ratio, which increases the number of active sites for redox reactions and shortens the diffusion path for ions and electrons. Hydrated forms of this compound have also shown improved conductivity and enhanced electrochemical performance due to the presence of water molecules in the crystal structure, which facilitates ion transport. researchgate.net Furthermore, creating oxygen vacancies in the this compound lattice to form substoichiometric tungsten oxides (e.g., W₁₈O₄₉) can significantly increase electrical conductivity. ceramics.org Molecular cross-linking with boron-rich clusters has also been demonstrated as an effective method to preserve specific capacitance and reduce charge transfer resistance over thousands of cycles. nih.gov

Enhancement StrategyMaterial SystemKey Performance MetricReference
Composite with Carbon WO₃/rGO nanocompositeSpecific Capacitance: 733.30 F·g⁻¹ at 1 A·g⁻¹; Capacitance Retention: 95% after 5,000 cycles acs.org
Nanostructuring Hexagonal WO₃ nanopillarsSpecific Capacitance: 421.8 F g⁻¹ at 0.5 A g⁻¹ nih.gov
Molecular Cross-linking Boron cluster-hybridized WO₃Enhanced cycling stability up to 4,000 cycles nih.gov
Composite with Polymer WO₃ nanotubes with PEDOT:PSSSpecific Capacitance: 471.0 F/g; Capacitance Retention: 92.9% after 50,000 cycles jst.go.jp
Flexible this compound Supercapacitors

The development of flexible energy storage devices is crucial for next-generation wearable and portable electronics. This compound nanostructures are well-suited for the fabrication of flexible supercapacitors due to their mechanical ductility. jst.go.jp To create flexible devices, this compound active materials are often integrated onto flexible current collectors. rsc.org The direct synthesis of these materials on the substrate avoids the need for non-conductive binders, which can impede performance. rsc.org

An example of a flexible all-solid-state asymmetric supercapacitor utilized reduced graphene oxide (rGO) as the anode and a core/shell structure of tungsten trioxide/tungsten disulfide (WO₃/WS₂) nanowires as the cathode. rsc.org This device exhibited excellent electrochemical stability, with the WO₃/WS₂ electrode retaining 100% of its capacitance after 10,000 charge-discharge cycles. rsc.org The flexible supercapacitor also demonstrated remarkable mechanical resilience, maintaining 97% of its capacitance upon bending. rsc.org The combination of this compound with conductive polymers like PEDOT:PSS has also been shown to improve the mechanical properties and compatibility with flexible substrates, leading to high specific capacitance and long cycle life. jst.go.jp

This compound in Rechargeable Battery Technologies

This compound and its related compounds have been explored as electrode materials in various rechargeable battery systems. wikipedia.org Their structural flexibility and high theoretical capacity make them attractive candidates for next-generation energy storage. wikipedia.org

This compound Anodes for Lithium-Ion Batteries

Tungsten trioxide (WO₃) is considered a potential anode material for lithium-ion batteries (LIBs) due to its high theoretical capacity of approximately 693 mAh g⁻¹, which is nearly double that of the conventional graphite anode. ceramics.orgresearchgate.net The energy storage mechanism involves the reversible intercalation and deintercalation of lithium ions into the WO₃ host structure. However, the practical application of this compound anodes is challenged by significant volume changes during the lithiation and delithiation processes, which can lead to structural collapse and rapid capacity fading. ceramics.orgresearchgate.net Additionally, the low electrical conductivity of this compound results in poor rate performance. ceramics.orgresearchgate.net

To address these issues, various strategies have been employed. The development of nanostructured this compound, such as nanoflowers and nanowires, provides a larger specific surface area and shorter diffusion lengths for lithium ions, which can improve electrochemical performance. researchgate.net For instance, WO₃ nano-shuttles have demonstrated a reversible specific capacity of 614.7 mAh g⁻¹ after 300 cycles at a current density of 500 mA g⁻¹. wikipedia.org Creating composites with carbon materials is another effective approach to enhance conductivity and stability. ceramics.orgwikipedia.org A WO₃/C hybrid anode exhibited reversible capacities of 833.4 mAh g⁻¹ after 100 cycles at 100 mA g⁻¹ and 528.3 mAh g⁻¹ after 1300 cycles at 500 mA g⁻¹. wikipedia.org Furthermore, creating ordered mesoporous structures and introducing oxygen vacancies to form WO₃₋ₓ can significantly improve electrical conductivity and reversible capacity. oaepublish.com An ordered mesoporous WO₃₋ₓ electrode showed a high reversible capacity of 748 mAh g⁻¹. oaepublish.com

Anode MaterialKey Performance MetricReference
WO₃ nano-shuttles Reversible Specific Capacity: 614.7 mAh g⁻¹ after 300 cycles at 500 mA g⁻¹ wikipedia.org
WO₃/C hybrid Reversible Capacity: 833.4 mAh g⁻¹ after 100 cycles at 100 mA g⁻¹ wikipedia.org
Ordered mesoporous WO₃₋ₓ Reversible Capacity: 748 mAh g⁻¹ oaepublish.com
4-layer density-modulated WOx Reversible Capacity: 508 mAh g⁻¹ after 200 cycles at 0.2 A g⁻¹ wikipedia.org
This compound in Multivalent-Ion Batteries

Multivalent-ion batteries, which utilize ions such as Zn²⁺, Mg²⁺, Ca²⁺, and Al³⁺ as charge carriers, are being investigated as potential alternatives to lithium-ion batteries due to the high abundance and low cost of these metals. However, the development of high-performance electrode materials for these systems is challenging due to the higher charge density and slower kinetics of multivalent ions, which can lead to structural instability of the host material.

This compound has been explored as a potential cathode material for aluminum-ion batteries. Research has demonstrated the reversible intercalation and deintercalation of Al³⁺ ions into the crystal structure of WO₃ in aqueous electrolytes. rsc.orgwikipedia.org A stable discharge capacity of 150 mAh g⁻¹ at a current rate of 2.5 A g⁻¹ has been achieved in an Al₂(SO₄)₃ aqueous electrolyte. rsc.org The charge/discharge mechanism involves the valence change of tungsten as aluminum ions are inserted and extracted. jst.go.jp High surface area this compound, synthesized via a sol-gel method, has shown a capacity of over 130 mAh g⁻¹ with 80% capacity retention after 50 cycles. jst.go.jp Composites of this compound with carbon have also been shown to improve the cyclability of aluminum-ion prototype cells. ceramics.org

The investigation of tungsten-based materials in other multivalent systems is also ongoing. While significant challenges remain in developing suitable cathodes for magnesium-ion and calcium-ion batteries, tungsten compounds, including oxides and sulfides, have been considered as potential candidates. wikipedia.orgresearchgate.net For instance, tungsten diselenide has been investigated as a cathode material for magnesium batteries. researchgate.net The development of suitable electrolytes and a deeper understanding of the intercalation chemistry are crucial for advancing the performance of this compound in multivalent-ion batteries.

Other Chromogenic and Optoelectronic Phenomena in this compound

This compound (WO₃) and its nonstoichiometric variants are distinguished by their ability to change optical properties in response to various external stimuli. Beyond the well-known electrochromism, these materials exhibit a range of other chromogenic and optoelectronic effects, including photochromism, thermochromism, and gasochromism. These phenomena, rooted in the flexible electronic structure and crystalline lattice of this compound, enable its application in diverse advanced technologies, from smart windows to optical sensors and memory devices.

Photochromism in this compound Materials

Photochromism is a reversible change in the optical properties of a material upon exposure to electromagnetic radiation, typically in the ultraviolet (UV) range. This compound exhibits a pronounced photochromic effect, transitioning from a transparent or pale-yellow state to a deep blue color when irradiated. rsc.orgbohrium.com This transformation is reversed when the light source is removed, and the material is exposed to an oxygen-containing atmosphere.

The underlying mechanism of photochromism in this compound involves the generation of electron-hole pairs upon bandgap photoexcitation. bohrium.comresearchgate.net The photogenerated electrons reduce tungsten ions from a higher oxidation state (W⁶⁺) to a lower one (W⁵⁺), creating color centers that absorb light in the visible and near-infrared regions. acs.org The presence of defects and adsorbed molecules, such as water, is crucial for this process, as they provide protons (H⁺) that help stabilize the reduced W⁵⁺ states and maintain charge neutrality, forming tungsten bronze (HₓWO₃). The bleaching process occurs as oxygen from the environment oxidizes the W⁵⁺ ions back to their W⁶⁺ state. acs.org

The efficiency of the photochromic effect is influenced by the material's stoichiometry, crystallinity, and microstructure. rsc.orgresearchgate.net Oxygen-deficient this compound (WO₃₋ₓ) films often show an enhanced photochromic response. rsc.org Researchers have explored various strategies to improve the photochromic performance of this compound, such as creating nanostructures to increase surface area, forming composites with other metal oxides like titanium oxide (TiO₂), and hybridization with polymers. researchgate.netmdpi.com These modifications aim to enhance light absorption, facilitate charge separation, and improve the stability of the colored state. bohrium.comresearchgate.net

Table 1: Strategies to Enhance Photochromic Performance of this compound
Enhancement StrategyMechanism of ImprovementObserved OutcomeReference
Composite with Titanium Oxide (TiO₂)Injects additional charges and reduces electron-hole recombination.Significant improvement in photochromic properties. mdpi.com
Hybridization with Organic AminesImproves the reversibility of the photochromic process.Increased photochromic reversibility. bohrium.comresearchgate.net
Modification by Noble Metals (e.g., Au)Enhances the change in absorption before and after coloration.Improved absorption contrast. bohrium.comresearchgate.net
Synthesis of Nanostructures (e.g., Nanoparticles)Increases surface area and reactivity.High coloring efficiency with low fluence UV. rsc.org

Thermochromism in this compound Materials

Thermochromism is the property of a material to change its optical characteristics in response to a change in temperature. aip.org Tungsten trioxide is a notable thermochromic material, undergoing reversible phase transitions at specific temperatures, which alter its color and transparency. aip.orgrsc.org These structural changes involve the tilting and rotation of the fundamental WO₆ octahedra that form the crystal lattice. rsc.org

At room temperature, WO₃ typically exists in a monoclinic crystal structure. As the temperature increases, it transitions through several phases:

Monoclinic (γ-WO₃): Stable from 17 °C to 400 °C. rsc.org

Orthorhombic (β-WO₃): Stable from 400 °C to 740 °C. rsc.org

Tetragonal (α-WO₃): Stable above 740 °C. rsc.org

These phase transitions are accompanied by changes in the material's optical band gap and refractive index, leading to observable color changes. For instance, the transition from the monoclinic to the orthorhombic phase can alter the material's appearance. This property is of significant interest for applications like "smart windows" that can modulate solar radiation in response to ambient temperature, potentially reducing energy consumption in buildings. aip.orgrsc.org The phase transition temperatures can be influenced by the material's morphology, such as in nanowires, where surface energy effects can lower the transition temperatures compared to bulk material. aip.org

Table 2: Crystalline Phases of this compound at Different Temperatures
Temperature RangeCrystalline PhaseCrystal System
&lt;−43 °CMonoclinic II (ε-WO₃)Monoclinic
−43 °C to 17 °CTriclinic (δ-WO₃)Triclinic
17 °C to 400 °CMonoclinic I (γ-WO₃)Monoclinic
400 °C to 740 °COrthorhombic (β-WO₃)Orthorhombic
&gt;740 °CTetragonal (α-WO₃)Tetragonal
Data sourced from rsc.org.

Gasochromism in this compound Materials

Gasochromism is a phenomenon where a material changes color upon exposure to a specific gas. This compound films, particularly when coated with a catalytic noble metal like platinum (Pt) or palladium (Pd), exhibit a strong gasochromic response to hydrogen (H₂). rsc.orgtungsten-film.comunimi.it The transparent WO₃ film turns blue when it comes into contact with hydrogen gas, and this process is reversible by exposure to oxygen. unimi.itbohrium.com

The mechanism for gasochromism involves several steps:

Dissociation: Molecular hydrogen (H₂) adsorbs onto the surface of the catalyst (Pt or Pd) and dissociates into hydrogen atoms. unimi.itmdpi.com

Spillover: These hydrogen atoms migrate from the catalyst nanoparticles to the surface of the this compound film. rsc.orgunimi.it

Reaction and Coloration: The hydrogen atoms diffuse into the WO₃ lattice, where they react with the oxide. This leads to the formation of tungsten bronze (HₓWO₃) through the reduction of W⁶⁺ to W⁵⁺, creating the characteristic blue color. rsc.orgmdpi.com

Two primary models have been proposed to explain the coloration process in detail: the double injection model, where hydrogen ions and electrons are injected into the film, and the oxygen vacancy model, where hydrogen atoms react with the WO₃ lattice to form water and an oxygen vacancy. bohrium.comaip.orgscientific.net This effect is highly sensitive and can be used for the optical detection of hydrogen gas, even at low concentrations, making it valuable for safety sensors in the context of a hydrogen-based economy. mdpi.commdpi.commrs-j.org The performance of these sensors, including response time and sensitivity, is highly dependent on the film's morphology, thickness, and the type and distribution of the catalyst. mdpi.commdpi.com

Table 3: Performance of this compound-Based Gasochromic Hydrogen Sensors
Sensor CompositionH₂ ConcentrationResponse TimeKey FindingReference
Au/WO₃ Nanostructured Films0.06%180 sGasochromic reaction occurs due to the reduction of W⁶⁺ to W⁵⁺. mdpi.com
Pd/WO₃ Thin Film&lt;1%~15%/sec transmittance decreaseOriented crystal structure enhances the coloration rate. mrs-j.org
Pt/WO₃ Thin Film25 ppmNot specifiedSensor response of 6.3, among the best for WO₃ optical sensors. mdpi.com

Photodetectors and Memory Devices Based on this compound

The unique semiconducting and electronic properties of this compound make it a promising material for various optoelectronic devices, including photodetectors and nonvolatile memory.

Photodetectors: As an n-type semiconductor with a wide bandgap (approximately 2.6–3.3 eV), this compound is particularly suitable for detecting UV radiation. researchgate.netmdpi.comacs.org When photons with energy greater than the bandgap strike the material, they generate electron-hole pairs, leading to an increase in conductivity (photocurrent). WO₃-based photodetectors have demonstrated high responsivity and detectivity. acs.orgiiitdm.ac.in The performance can be significantly influenced by factors such as film morphology, crystallinity, and the presence of oxygen vacancies, which affect charge carrier density. iiitdm.ac.in Research has shown that creating nanostructures like nanosheets or nanobelts can enhance photodetector performance due to increased surface-area-to-volume ratios and improved charge transport. researchgate.netacs.org

Table 4: Performance of this compound-Based UV Photodetectors
Device StructureResponsivityResponse Time (Rise/Fall)Key FeatureReference
Ti/WO₃/Ti (MSM)0.166 A/W @ 382 nmNot specifiedPerformance is dependent on oxygen partial pressure during deposition. iiitdm.ac.in
Inkjet Printed WO₃ Film2.70 A/W @ 360 nm24 s / 94 sHigh on/off ratio of 3538. acs.org
Few-layer WO₃ Nanosheets293 A/W40 ms (rise)High sensitivity and fast response speed. researchgate.net
Individual WO₃ NanobeltNot specified (Photo-dark current ratio up to 1000)Not specifiedHighest reported photo-dark current ratio for a WO₃ photodetector. acs.org
Table 5: Characteristics of this compound-Based Memory Devices
Device StructureSwitching TypeKey Performance MetricsMechanismReference
ITO/WOₓ/TaNAnalog Resistive SwitchingOn/off ratio >10, retention >10⁴ s, endurance >10⁴ cycles.Formation and rupture of conductive filaments of oxygen vacancies. nih.gov
WOx RRAM (Rapid Thermal Oxidation)Digital Resistive SwitchingSwitching speed <2 ns, endurance up to 10⁸ cycles, 2-bit/cell operation.Not specified nycu.edu.tw
Transparent WO₃ FilmResistive SwitchingLow operating voltages (+0.25 V / –0.42 V), retention >10⁴ s.Formation and annihilation of a tungsten-rich conductive channel. acs.org

Emerging Research Directions and Future Perspectives in Tungsten Oxide Science

Development of Novel Tungsten Oxide Hybrid and Multifunctional Materials

The development of hybrid and multifunctional materials represents a significant frontier in this compound research, aiming to enhance performance and create novel functionalities by combining this compound with other materials. samipubco.com These hybrid materials often exhibit synergistic properties that surpass their individual components.

A prominent area of research involves the creation of this compound composites with carbon-based nanomaterials like graphene and carbon nanotubes (CNTs). For instance, this compound/graphene composites have demonstrated improved conductivity and catalytic activity. samipubco.com The incorporation of multi-walled carbon nanotubes (MWCNTs) into a this compound matrix has been shown to improve electrical conductivity and specific capacitance. mdpi.com

Another key direction is the formation of hybrid materials with other metal oxides. For example, combining this compound with titanium dioxide (TiO2) has been explored to create materials with enhanced photocatalytic performance due to improved light absorption and charge carrier separation. samipubco.comnih.gov Similarly, heterostructures of this compound with bismuth vanadate (B1173111) (BiVO4) can funnel electrons efficiently, while dual-layer surface catalysts of iron(III) oxide-hydroxide (FeOOH) and nickel(II) oxide-hydroxide (NiOOH) can rapidly extract holes, leading to efficient oxygen evolution reactions. mdpi.com

Polymers are also being integrated with this compound to develop flexible and stretchable materials. rsc.org These hybrid materials are crucial for applications in flexible electronics and wearable devices. For example, poly(vinylidene difluoride) (PVDF) has been combined with reduced this compound (WO2.72) to create flexible pyroelectric power generators. rroij.com

Furthermore, the development of this compound hybrids with metal-organic frameworks (MOFs) has shown promise for enhanced gas sensing and photocatalytic properties. samipubco.com The combination of this compound with plasmonic or upconversion materials is also being investigated to extend light absorption into the near-infrared region. samipubco.com

The synthesis of these novel organic-inorganic hybrids has paved the way for the development of multifunctional materials where the properties of both components are retained. iyte.edu.tr These materials hold potential in a wide range of applications, from catalysis and medicine to electronics and optics. iyte.edu.tr

Table 1: Examples of this compound Hybrid Materials and Their Enhanced Properties

Hybrid MaterialComponentsEnhanced PropertiesPotential Applications
WO₃/graphene This compound, GrapheneImproved conductivity, Enhanced catalytic activityCatalysis, Energy storage
WO₃/TiO₂ This compound, Titanium dioxideImproved photocatalytic performance, Enhanced light absorptionPhotocatalysis, Environmental remediation
WO₃/MWCNT This compound, Multi-walled carbon nanotubesImproved electrical conductivity, Higher specific capacitanceSupercapacitors
WO₂.₇₂/PVDF Reduced this compound, Poly(vinylidene difluoride)Flexible pyroelectric power generationWearable energy harvesters
WO₃/MOFs This compound, Metal-organic frameworksEnhanced gas sensing, Improved photocatalytic propertiesGas sensors, Photocatalysis

Advanced Architectures for this compound-Based Flexible and Wearable Devices

The inherent properties of this compound, such as its electrochromism and sensitivity to various gases, make it a compelling material for flexible and wearable electronics. However, the brittleness of metal oxides presents a significant challenge. oaepublish.com To overcome this, researchers are developing advanced architectures and integrating this compound with flexible materials.

A key strategy is the use of flexible substrates like polymers. Polyimide (PI) is a popular choice due to its thermal stability and mechanical flexibility. oaepublish.com Other polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET), polyethylene naphthalate (PEN), and polydimethylsiloxane (B3030410) (PDMS) are also utilized. oaepublish.com The low-temperature processing compatibility of some oxide-based thin-film transistors (TFTs) makes them suitable for integration with these flexible substrates. oaepublish.com

Innovative device structures are being explored to enhance flexibility. These include island structures, junctionless designs, and advanced electrode and channel layer architectures. oaepublish.com For stretchable devices, serpentine (B99607) or mesh geometries are employed to allow for deformation without compromising electrical performance. oaepublish.com

Nanostructuring plays a crucial role in the development of flexible this compound devices. One-dimensional (1D) nanostructures like nanowires, nanorods, and nanotubes are widely used due to their mechanical ductility. mdpi.commedwinpublishers.com These nanostructures can be synthesized through methods like hydrothermal synthesis and electrospinning. mdpi.com For example, this compound aerogels composed of ultrathin nanowires have been used to create highly flexible and stable wearable pH sensors. rsc.org

Recent research has demonstrated high-performance flexible devices incorporating this compound. For instance, flexible indium this compound (IWO) TFTs have been fabricated with high field-effect mobility and stability during bending. acs.org These IWO TFTs have also been implemented as synapses for neuromorphic computing, showcasing their potential for advanced flexible electronics. acs.org

Table 2: Performance of a Flexible Indium this compound (IWO) Thin-Film Transistor (TFT) acs.org

ParameterValue
Linear Field Effect Mobility (μFE) ≈ 25.86 cm²/V·s
Subthreshold Swing (SS) ≈ 0.30 V/decade
Threshold Voltage (Vth) ≈ -1.5 V
On/Off Ratio (Ion/Ioff) ≈ 5.6 × 10⁵ at 3 V

Integration of this compound Research with Advanced Data Science and Artificial Intelligence

The integration of artificial intelligence (AI) and data science is emerging as a powerful tool to accelerate the discovery and optimization of this compound materials and devices. samipubco.comresearchgate.net These computational approaches can analyze vast datasets, identify complex relationships, and guide experimental efforts.

Machine learning (ML) algorithms can predict material properties based on compositional and structural information. mdpi.com This enables high-throughput screening of potential this compound-based materials with desired functionalities, significantly reducing the time and resources required for experimental synthesis and characterization. mdpi.comresearchgate.net For example, ML models trained on data from materials databases can predict properties like bandgap, stability, and carrier mobility. mdpi.com

In the context of device performance, ML can help in predicting the behavior of this compound-based sensors and other electronic components. researchgate.net By analyzing sensor response data, ML algorithms can compensate for issues like sensor drift and cross-sensitivity, improving the reliability and practical implementation of these devices. researchgate.net

Furthermore, natural language processing (NLP) algorithms can extract valuable information from the vast body of scientific literature, helping researchers to identify trends, gaps in knowledge, and promising new research directions. researchgate.net The combination of these data-driven techniques with first-principles calculations, such as Density Functional Theory (DFT), provides a powerful framework for understanding and designing novel this compound materials. mdpi.comacs.org

Future Outlook on Scalability and Practical Implementation of this compound Technologies

While this compound has demonstrated significant promise in a wide range of applications, the scalability of synthesis methods and the practical implementation of related technologies remain key challenges. samipubco.compatsnap.com Addressing these issues is crucial for translating laboratory-scale research into commercially viable products.

One of the primary hurdles is the large-scale production of this compound nanomaterials with consistent quality. patsnap.com Many common synthesis techniques, such as hydrothermal and solvothermal methods, are often difficult to scale up from laboratory to industrial production while maintaining precise control over particle size and morphology. samipubco.comnanografi.com Similarly, methods like chemical vapor deposition (CVD) can be expensive and energy-intensive. samipubco.com

Future research will likely focus on developing more scalable and cost-effective synthesis routes. samipubco.compatsnap.com This includes the exploration of continuous flow reactors, green chemistry approaches, and the use of less expensive precursors. patsnap.com Techniques like ultrasonic spray deposition (USD) are being investigated as low-cost, scalable methods for producing thin films. acs.org

The cost of raw materials and complex fabrication processes can also hinder the commercialization of this compound-based devices. nih.gov For instance, the use of indium tin oxide (ITO) as a transparent conductive electrode in electrochromic devices is limited by the cost and brittleness of indium. rsc.org Therefore, research into alternative, low-cost, and flexible electrode materials is essential.

The long-term stability and durability of this compound devices under real-world operating conditions is another critical factor. samipubco.comnih.gov For example, this compound-based photocatalysts can suffer from photocorrosion, and electrochromic devices can experience degradation after repeated cycling. samipubco.comnih.gov Developing more robust materials and device architectures will be a key focus of future research.

The global market for this compound is projected to grow, driven by increasing demand in the electronics, automotive, and aerospace industries. dataintelo.commarketresearchintellect.com This growth is expected to fuel further research and development aimed at overcoming the current challenges in scalability and practical implementation, ultimately paving the way for the widespread adoption of this compound technologies. patsnap.commarketresearchintellect.com

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